Technical Documentation Center

3-(1-Piperidinyl)cyclobutanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-Piperidinyl)cyclobutanamine
  • CAS: 878155-05-6

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Potential of 3-(1-Piperidinyl)cyclobutanamine: A Technical Guide to Target Identification and Validation

Introduction In the landscape of modern drug discovery, the strategic exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound 3-(1-Piperidinyl)cyclobutanamine, characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound 3-(1-Piperidinyl)cyclobutanamine, characterized by its unique combination of a piperidine ring and a cyclobutane core, represents a compelling scaffold for therapeutic development. The piperidine moiety is a well-established privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and provide a versatile anchor for molecular interactions.[1] Concurrently, the rigid, puckered conformation of the cyclobutane ring offers a distinct three-dimensional architecture that can confer advantages in potency and selectivity.[2]

This technical guide provides a prospective analysis of the potential therapeutic targets of 3-(1-Piperidinyl)cyclobutanamine, drawing upon established knowledge of the bioactivities associated with its constituent chemical motifs. As direct biological data for this specific molecule is not yet publicly available, this document serves as a roadmap for researchers and drug development professionals to systematically investigate its therapeutic promise. We will delve into three high-potential target classes: C-C Motif Chemokine Receptor 5 (CCR5), Hematopoietic Prostaglandin D Synthase (H-PGDS), and αvβ3 Integrin. For each, we will present the scientific rationale for consideration, a detailed workflow for experimental validation, and illustrative pathways to guide investigation.

Potential Therapeutic Target 1: C-C Motif Chemokine Receptor 5 (CCR5) Antagonism

Scientific Rationale

The C-C motif chemokine receptor 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in the immune system. Most notably, it serves as a primary co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells.[3][4] Consequently, CCR5 antagonists have emerged as an important class of antiretroviral therapeutics. A significant number of known CCR5 antagonists feature a piperidine ring, which often engages in key interactions within the receptor's binding pocket.[2][5] The structural similarity of the piperidinyl moiety in 3-(1-Piperidinyl)cyclobutanamine to these established antagonists provides a strong rationale for investigating its potential as an HIV entry inhibitor.[6] Beyond HIV, CCR5 antagonism is being explored for its therapeutic potential in inflammatory conditions, cancer, and neurodegenerative diseases, broadening the possible applications.[7]

Mechanism of Action: CCR5 in HIV-1 Entry

The entry of R5-tropic HIV-1 into a target T-cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm. CCR5 antagonists act as entry inhibitors by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[8] This binding allosterically modifies the receptor's conformation, preventing its recognition and interaction with gp120, thereby blocking viral entry.[9]

CCR5 Signaling Pathway in HIV Entry cluster_virus HIV-1 Virion cluster_cell Host T-Cell Membrane cluster_drug Therapeutic Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change in gp120 CCR5->gp120 4. Fusion & Viral Entry Antagonist 3-(1-Piperidinyl)cyclobutanamine (Potential CCR5 Antagonist) Antagonist->CCR5 Blockade

Figure 1: Mechanism of CCR5-mediated HIV-1 entry and its inhibition.
Experimental Validation Workflow

A tiered approach is recommended, beginning with binding assays to confirm interaction, followed by functional assays to assess biological activity.

1. Radioligand Binding Assay

This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the CCR5 receptor, providing data on binding affinity (Ki).

  • Protocol:

    • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human CCR5.

    • Membrane Preparation: Harvest cells, homogenize, and centrifuge to isolate cell membranes. Resuspend membranes in binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

    • Competition Assay: In a 96-well plate, incubate cell membranes (containing ~5 µg of protein) with a constant concentration of a CCR5 radioligand (e.g., 0.1 nM [125I]-MIP-1α) and serial dilutions of 3-(1-Piperidinyl)cyclobutanamine (e.g., from 0.01 nM to 10 µM).

    • Incubation: Incubate for 90-120 minutes at room temperature with gentle agitation.[3][7]

    • Filtration: Terminate the reaction by rapid filtration through GF/B filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (the concentration of compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

2. HIV-1 Entry Assay (Single-Cycle Infectivity Assay)

This cell-based functional assay determines the ability of the compound to inhibit HIV-1 entry into host cells.

  • Protocol:

    • Cell Culture: Plate TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes) in 96-well plates and culture overnight.[10]

    • Compound Treatment: Pre-incubate the TZM-bl cells with serial dilutions of 3-(1-Piperidinyl)cyclobutanamine for 1 hour at 37°C.

    • Infection: Add a predetermined amount of an R5-tropic HIV-1 Env-pseudotyped virus to each well.

    • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.[10]

    • Detection: Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase readings to untreated control wells and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation
Assay TypeParameterExpected Value for Active CompoundKnown CCR5 Antagonist (Maraviroc)
Radioligand BindingKi (nM)< 1002.0 nM
HIV-1 Entry (TZM-bl)IC50 (nM)< 5002.3 nM

Potential Therapeutic Target 2: Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition

Scientific Rationale

Hematopoietic prostaglandin D synthase (H-PGDS) is the key enzyme responsible for the production of prostaglandin D2 (PGD2), a potent mediator of inflammation and allergic responses.[1][11] H-PGDS is expressed in immune cells like mast cells and Th2 lymphocytes, and its inhibition is a promising strategy for treating conditions such as allergic asthma, atopic dermatitis, and Duchenne muscular dystrophy.[12][13] The relevance of the cyclobutane scaffold to H-PGDS inhibition is highlighted in patent literature describing 1,3-disubstituted cyclobutane derivatives as potent inhibitors. The rigid nature of the cyclobutane ring in 3-(1-Piperidinyl)cyclobutanamine could facilitate optimal positioning within the enzyme's active site, making it a candidate for investigation as an H-PGDS inhibitor.

Mechanism of Action: The H-PGDS Pathway

H-PGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[1] PGH2 is produced from arachidonic acid by the action of cyclooxygenase (COX) enzymes. PGD2 then exerts its biological effects by binding to two G-protein coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). Activation of these receptors on various immune cells leads to downstream signaling cascades that promote inflammation, bronchoconstriction, and vasodilation.[9] By inhibiting H-PGDS, a small molecule can prevent the synthesis of PGD2, thereby mitigating these pro-inflammatory and allergic responses at their source.

H-PGDS Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Receptors DP1 / CRTH2 Receptors PGD2->Receptors Inhibitor 3-(1-Piperidinyl)cyclobutanamine (Potential H-PGDS Inhibitor) Inhibitor->HPGDS Inhibition Response Inflammatory & Allergic Responses Receptors->Response

Figure 2: Prostaglandin D2 synthesis pathway and the role of H-PGDS inhibition.
Experimental Validation Workflow

1. H-PGDS Enzymatic Assay

This in vitro assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified H-PGDS.

  • Protocol:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing reduced glutathione (GSH), a necessary cofactor for H-PGDS activity.

    • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate purified recombinant human H-PGDS with serial dilutions of 3-(1-Piperidinyl)cyclobutanamine for 15 minutes at room temperature.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.

    • Reaction Termination: After a defined incubation period (e.g., 60 seconds), terminate the reaction by adding a stop solution (e.g., containing FeCl2).

    • Detection: The conversion of PGH2 to PGD2 can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength, or by quantifying PGD2 production using a specific ELISA kit.[14]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

2. Cell-Based PGD2 Production Assay

This assay assesses the compound's ability to inhibit PGD2 production in a cellular context, typically using mast cells.

  • Protocol:

    • Cell Culture and Sensitization: Culture a human mast cell line (e.g., LAD2) and sensitize the cells overnight with IgE.[15]

    • Compound Treatment: Wash the cells to remove excess IgE and pre-incubate with serial dilutions of 3-(1-Piperidinyl)cyclobutanamine for 1 hour at 37°C.

    • Cell Stimulation: Stimulate the mast cells with an appropriate antigen (e.g., anti-IgE) to induce degranulation and PGD2 release.

    • Incubation: Incubate for 30 minutes at 37°C.

    • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

    • PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit according to the manufacturer's instructions.[15][16]

    • Data Analysis: Normalize the results to stimulated, untreated cells and determine the IC50 value for the inhibition of PGD2 production.

Data Presentation
Assay TypeParameterExpected Value for Active CompoundKnown H-PGDS Inhibitor (TFC-007)
H-PGDS Enzymatic AssayIC50 (nM)< 200~10 nM[17]
Cell-Based PGD2 AssayIC50 (nM)< 1000~50 nM[17]

Potential Therapeutic Target 3: αvβ3 Integrin Antagonism

Scientific Rationale

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in cell signaling, migration, and survival. The αvβ3 integrin is of particular interest in oncology as it is highly expressed on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on various tumor cells, where it promotes metastasis.[18][19] Antagonists of αvβ3 can inhibit these processes, making it a valuable target for anti-cancer therapies.[20] The development of small molecule antagonists incorporating a cyclobutane scaffold has shown promise, suggesting that the rigid cyclobutane core can effectively mimic the critical Arg-Gly-Asp (RGD) peptide sequence that is the natural ligand for this integrin.[16] The presence of the cyclobutanamine moiety in 3-(1-Piperidinyl)cyclobutanamine makes it a plausible candidate for an αvβ3 integrin antagonist.

Mechanism of Action: αvβ3 Integrin in Angiogenesis and Metastasis

During tumor growth, cancer cells secrete growth factors like VEGF that stimulate the formation of new blood vessels to supply the tumor with nutrients and oxygen. This process, angiogenesis, is dependent on the adhesion and migration of endothelial cells, which is mediated by αvβ3 integrin binding to extracellular matrix (ECM) proteins like vitronectin. Similarly, for cancer to metastasize, tumor cells must detach from the primary tumor, invade surrounding tissues, and intravasate into the bloodstream. This invasive behavior is also facilitated by αvβ3 integrin. By binding to the RGD-binding site on αvβ3, an antagonist can block the interaction with ECM proteins, thereby inhibiting endothelial cell adhesion and migration (anti-angiogenic effect) and preventing tumor cell invasion (anti-metastatic effect).[21]

Integrin Signaling in Angiogenesis cluster_ecm Extracellular Matrix (ECM) cluster_cell Endothelial/Tumor Cell Vitronectin Vitronectin (with RGD motif) Integrin αvβ3 Integrin Vitronectin->Integrin Binding Signaling Intracellular Signaling (FAK, Src) Integrin->Signaling Response Cell Adhesion, Migration, Survival (Angiogenesis/Metastasis) Signaling->Response Antagonist 3-(1-Piperidinyl)cyclobutanamine (Potential αvβ3 Antagonist) Antagonist->Integrin Blockade

Figure 3: αvβ3 integrin signaling in angiogenesis and metastasis and its inhibition.
Experimental Validation Workflow

1. Cell Adhesion Assay

This assay measures the ability of the compound to inhibit the attachment of cells expressing αvβ3 integrin to a surface coated with an ECM protein.

  • Protocol:

    • Plate Coating: Coat a 96-well plate with an αvβ3 ligand such as vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

    • Cell Preparation: Harvest cells with high αvβ3 expression (e.g., U87MG glioblastoma cells) and resuspend them in serum-free media.[20][22]

    • Inhibition: In a separate plate, pre-incubate the cells with serial dilutions of 3-(1-Piperidinyl)cyclobutanamine for 30 minutes at 37°C.

    • Seeding: Add the cell-compound suspension to the vitronectin-coated plate and allow the cells to adhere for 1-2 hours at 37°C.

    • Washing and Staining: Gently wash the plate to remove non-adherent cells. Fix the remaining adherent cells with ethanol and stain with crystal violet.

    • Quantification: Solubilize the crystal violet stain and measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of adhesion inhibition relative to untreated controls and determine the IC50 value.

2. Transwell Invasion Assay

This assay evaluates the compound's ability to block the invasion of cancer cells through a basement membrane matrix, mimicking a key step in metastasis.

  • Protocol:

    • Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores). Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.[13][23]

    • Cell Seeding: Place the Matrigel-coated inserts into the wells of a 24-well plate. Add cells (e.g., U87MG) suspended in serum-free medium containing serial dilutions of 3-(1-Piperidinyl)cyclobutanamine to the upper chamber.

    • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • Incubation: Incubate the plate for 24-48 hours at 37°C, allowing invasive cells to degrade the Matrigel and migrate through the pores.

    • Cell Removal and Staining: Remove the non-invasive cells from the upper surface of the membrane with a cotton swab. Fix and stain the invasive cells on the lower surface of the membrane with crystal violet.

    • Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.

    • Data Analysis: Determine the percentage of invasion inhibition compared to an untreated control and calculate the IC50.

Data Presentation
Assay TypeParameterExpected Value for Active CompoundKnown Cyclobutane-based Antagonist
Cell Adhesion (U87MG)IC50 (µM)< 10< 1 µM[16]
Transwell InvasionIC50 (µM)< 20~5 µM[24]

Conclusion and Future Directions

The structural components of 3-(1-Piperidinyl)cyclobutanamine—the privileged piperidine scaffold and the conformationally rigid cyclobutane core—suggest a high probability of interaction with significant therapeutic targets. This guide has outlined a rational, evidence-based approach to exploring its potential as a CCR5 antagonist for HIV and inflammatory diseases, an H-PGDS inhibitor for allergic conditions, and an αvβ3 integrin antagonist for cancer. The detailed experimental workflows provide a clear and actionable path for researchers to systematically validate these hypotheses.

Successful validation in these primary assays would warrant further investigation, including selectivity profiling against related receptors and enzymes, pharmacokinetic studies, and in vivo efficacy testing in relevant disease models. The insights gained from such a program could unlock the full therapeutic potential of this promising chemical entity and contribute to the development of next-generation medicines.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Blanpain, C., et al. (1999). Multiple active states of CCR5 are supported by the new allosteric antagonist TAK-779. The Journal of biological chemistry, 274(45), 34719-34727.
  • Samson, M., et al. (1996). Molecular cloning and functional expression of a new human CC-chemokine receptor gene. Biochemistry, 35(11), 3362-3367.
  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • AIDS Clinical Trials Group. (2010). HIV Management Guidelines: Co-receptor Tropism Assays. Retrieved from [Link]

  • Biswas, P., et al. (2007). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
  • Chauke, V., et al. (2014). Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle.
  • Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor–HIV entry inhibitor maraviroc complex. Science, 341(6152), 1387-1390.
  • Mohri, I., et al. (2009). Inhibition of prostaglandin D synthase suppresses muscular necrosis in a mouse model of Duchenne muscular dystrophy.
  • Palani, A., et al. (2001). Discovery of 4,4-disubstituted piperidines as potent, orally active, and selective CCR5 antagonists. Journal of medicinal chemistry, 44(21), 3339-3342.
  • Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. Vitamins and hormones, 58, 89-120.
  • Montefiori, D. C. (2021). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. Duke University. Retrieved from [Link]

  • Fetalvero, K. M., et al. (2006). PGD synthase and PGD2 in immune resposne. Journal of immunology, 176(8), 4523-4529.
  • Wu, B., et al. (2017). Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding. The Journal of experimental medicine, 188(10), 1911-1926.
  • Gilfillan, A. M., & Tkaczyk, C. (2006). Measuring Mast Cell Mediator Release. Current protocols in immunology, Chapter 7, Unit-7.38.
  • Singh, S., et al. (2021).
  • Wei, L., et al. (2005). Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. Journal of virological methods, 126(1-2), 1-8.
  • Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023.
  • Wenzel, S. E. (2012). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. International journal of molecular sciences, 13(10), 12792-12807.
  • Brown, E., et al. (2000). Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels. Cell, 103(6), 1045-1056.
  • Cox, B. D., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS medicinal chemistry letters, 6(7), 753-757.
  • SnapCyte. (2024). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Maraviroc? Retrieved from [Link]

  • Gilfillan, A. M., & Beaven, M. A. (2011). Measuring Mast Cell Mediator Release. Methods in molecular biology, 716, 149-178.
  • Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023.
  • Desgrosellier, J. S., & Cheresh, D. A. (2010). Integrins in cancer: biological implications and therapeutic opportunities.
  • Platt, E. J., et al. (2005). Measurement of infectious HIV-1 virions by blue-cell counting in TZM-bl cells. Current protocols in immunology, Chapter 12, Unit-12.11.
  • Montefiori, D. C. (2025). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. Duke University. Retrieved from [Link]

  • Brooks, P. C., et al. (1994). Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels. Cell, 79(7), 1157-1164.
  • Lai, Z., et al. (2013). Discovery of highly potent microsomal prostaglandin e2 synthase 1 inhibitors using the active conformation structural model and virtual screen. Journal of medicinal chemistry, 56(8), 3239-3251.
  • Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023.
  • Axela Bio. (n.d.). Mast Cell Degranulation Assay. Retrieved from [Link]

  • Majzner, R. G., et al. (2022). Targeting of the alphav beta3 integrin complex by CAR-T cells leads to rapid regression of diffuse intrinsic pontine glioma and glioblastoma. Journal for immunotherapy of cancer, 10(2), e003493.
  • Perros-Huguet, C., et al. (2006). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 16(11), 2872-2877.
  • El-Sayed, N. S., & El-Bendary, E. R. (2015). Integrin alpha v beta 3 antagonists for anti-angiogenic cancer treatment. Current pharmaceutical design, 21(16), 2095-2104.
  • Hu, B. (n.d.). PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. Retrieved from [Link]

  • Ozaki, D. A., et al. (2012). International technology transfer of a GCLP-compliant HIV-1 neutralizing antibody assay for human clinical trials. PloS one, 7(1), e30963.
  • Henderson, R., et al. (2022). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 14(3), 570.
  • Shokeir, M. S., et al. (2016). The release of PGD2 from human mast cells increases at IgE concentrations that are suboptimal for histamine release. Journal of allergy and clinical immunology, 137(2), 621-623.
  • Miller, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 15(1), 163-176.
  • Deng, J., et al. (2015). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & medicinal chemistry letters, 25(16), 3164-3168.

Sources

Exploratory

In silico modeling of 3-(1-Piperidinyl)cyclobutanamine interactions

An In-Depth Technical Guide: In Silico Modeling of 3-(1-Piperidinyl)cyclobutanamine Interactions with the C-C Chemokine Receptor Type 5 (CCR5) Prepared by: Gemini, Senior Application Scientist Abstract The intersection o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of 3-(1-Piperidinyl)cyclobutanamine Interactions with the C-C Chemokine Receptor Type 5 (CCR5)

Prepared by: Gemini, Senior Application Scientist

Abstract

The intersection of computational chemistry and molecular biology has revolutionized early-stage drug discovery, providing powerful predictive insights into molecular interactions before significant investment in wet-lab synthesis and testing. This guide presents a comprehensive, in-silico workflow to characterize the binding of a novel small molecule, 3-(1-Piperidinyl)cyclobutanamine, with a high-value therapeutic target, the C-C Chemokine Receptor Type 5 (CCR5). While the piperidine moiety is a privileged scaffold in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties, the specific interactions of this cyclobutanamine derivative are uncharacterized.[1] Our investigation will focus on CCR5, a G protein-coupled receptor that acts as a co-receptor for HIV-1 entry, making it a critical target for antiviral therapies.[2]

This document serves as a technical guide for researchers and drug development professionals, detailing a robust computational pipeline from system preparation and molecular docking to all-atom molecular dynamics simulations and binding free energy calculations. Each protocol is presented with a clear rationale, reflecting field-proven insights and ensuring scientific integrity.

Foundational Principles: The In Silico Strategy

The core of our computational strategy is a multi-step, iterative process designed to build a comprehensive model of the ligand-receptor interaction. This approach allows for a progressive refinement of our understanding, starting from a static prediction and moving towards a dynamic, solvated model that more closely mimics physiological conditions.

G cluster_dock 2. Binding Pose Prediction cluster_md 3. Dynamic Stability Assessment cluster_energy 4. Binding Affinity Quantification Ligand Ligand Preparation (3D Structure Generation) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Receptor Receptor Preparation (PDB Cleanup) Receptor->Docking MD Molecular Dynamics (GROMACS) Docking->MD Top Pose BFE Binding Free Energy (MM/PBSA) MD->BFE Stable Trajectory Analysis Analysis BFE->Analysis

Caption: High-level computational workflow for ligand-receptor interaction analysis.

System Preparation: Building the Virtual Environment

The accuracy of any in-silico model is fundamentally dependent on the quality of the starting structures. This initial phase involves preparing both the ligand and the receptor to ensure they are chemically correct and computationally ready.

Ligand Preparation

Since 3-(1-Piperidinyl)cyclobutanamine is a novel compound, its 3D structure must be generated and optimized.

Protocol 2.1: Ligand 3D Structure Generation and Optimization

  • 2D to 3D Conversion:

    • Action: Generate the 2D structure of the molecule in a chemical drawing tool (e.g., ChemDraw or the free PubChem Sketcher). Export the structure in a SMILES (Simplified Molecular Input Line Entry System) format. For our molecule, a possible SMILES string is C1CC(CN2CCCCC2)C1N.

    • Rationale: SMILES provides a machine-readable, text-based representation of the chemical structure, forming the basis for 3D generation.

  • Initial 3D Conformation:

    • Action: Use a program like Open Babel to convert the SMILES string into an initial 3D structure (.pdb or .mol2 format).

    • Command: obabel -:"C1CC(CN2CCCCC2)C1N" -O ligand.pdb --gen3d

    • Rationale: The --gen3d flag generates a plausible 3D conformation based on established chemical rules and force fields, providing a necessary starting point for energy minimization.

  • Geometry Optimization and Partial Charge Assignment:

    • Action: To achieve a low-energy, stable conformation and assign accurate atomic partial charges, the ligand must be parameterized. This is critical for calculating electrostatic interactions. We will use the CHARMM General Force Field (CGenFF), which is compatible with the CHARMM36 protein force field.[3][4]

    • Workflow:

      • Upload the ligand.mol2 file to the CGenFF server.

      • The server will return a stream file (.str) containing the topology and parameters for the ligand.

      • Convert these CHARMM-formatted parameters into a GROMACS-compatible topology (.itp) file using a conversion script.

    • Rationale: An unoptimized structure may have steric clashes or unfavorable bond angles, leading to simulation instability. CGenFF uses analogy to well-parameterized small molecules to assign charges and parameters, ensuring consistency with the protein force field.[3][5]

Receptor Preparation: Human CCR5

We will use an experimentally determined structure of the human CCR5 receptor.

Protocol 2.2: Receptor Structure Preparation

  • Structure Retrieval:

    • Action: Download the crystal structure of human CCR5 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4MBS, which is CCR5 in complex with the antagonist maraviroc.

    • Rationale: Using a structure co-crystallized with an antagonist provides a receptor conformation that is already in a relevant, "inhibited" state.

  • Initial Cleanup:

    • Action: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential molecules, including water, ions, and the co-crystallized ligand (maraviroc).[6]

    • Rationale: These molecules can interfere with the docking of our new ligand. Water molecules, in particular, will be re-added later in a controlled manner during the solvation step of the MD simulation setup.

  • Structural Preparation for Simulation:

    • Action: Use the pdb2gmx tool in GROMACS to prepare the protein for simulation.

    • Command: gmx pdb2gmx -f 4MBS_clean.pdb -o 4MBS_processed.gro -water tip3p -ff charmm36-jul2021

    • Rationale: This command performs several critical functions:

      • It adds missing hydrogen atoms according to the pH defined in the force field.[7]

      • It generates a GROMACS-formatted structure file (.gro) and a topology file (topol.top) that describes all atoms, bonds, angles, and dihedrals.[8]

      • It assigns the specified force field (CHARMM36) to the protein, ensuring that interactions are calculated using a consistent and well-validated parameter set.[9]

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It is a computationally efficient method to generate plausible binding hypotheses.

G cluster_docking AutoDock Vina Receptor Receptor (4MBS_processed.gro) Grid Define Search Space (Grid Box) Receptor->Grid Ligand Ligand (ligand.pdbqt) Run Run Docking Algorithm Ligand->Run Grid->Run Pose Ranked Binding Poses (Affinity Score) Run->Pose

Caption: Conceptual workflow for molecular docking with AutoDock Vina.

Protocol 3.1: Docking with AutoDock Vina

  • File Preparation:

    • Action: Convert the prepared receptor (.gro) and ligand (.pdb) files into the .pdbqt format required by Vina. This can be done using AutoDock Tools or command-line scripts from the Meeko package.[11] The .pdbqt format includes partial atomic charges and atom type definitions.

    • Rationale: Vina uses the PDBQT format to read atomic parameters necessary for its scoring function.

  • Defining the Search Space (Grid Box):

    • Action: Define a 3D grid box that encompasses the binding site of interest. Since the original ligand (maraviroc) was removed from this site, the center of the grid box should be placed at the geometric center of where maraviroc was bound.

    • Rationale: Restricting the search to a specific binding pocket dramatically increases computational efficiency and reduces the likelihood of finding irrelevant, non-specific binding poses on the protein surface.[12]

  • Running the Docking Simulation:

    • Action: Execute AutoDock Vina from the command line, specifying the receptor, ligand, and grid box configuration.

    • Command: vina --receptor 4MBS.pdbqt --ligand ligand.pdbqt --center_x 15.2 --center_y 53.9 --center_z 16.9 --size_x 25 --size_y 25 --size_z 25 --out docked_poses.pdbqt

    • Rationale: Vina employs a Lamarckian genetic algorithm to explore various ligand conformations and orientations within the grid box, evaluating each pose with its scoring function to estimate the binding affinity.[13]

Analysis of Docking Results

Vina outputs multiple binding poses, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the most favorable predicted binding.

Table 1: Hypothetical Docking Results for 3-(1-Piperidinyl)cyclobutanamine with CCR5

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Predicted)
1-8.90.00Tyr108, Gln170, Glu283
2-8.51.21Trp86, Tyr108, Gln184
3-8.21.89Tyr41, Ile198, Glu283

Interpretation: The top-ranked pose (-8.9 kcal/mol) represents our primary hypothesis for the binding mode. This pose should be visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor's amino acid residues. This pose will serve as the starting point for our more rigorous molecular dynamics simulation.

Molecular Dynamics (MD) Simulation: From Static to Dynamic

While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the system, accounting for the flexibility of both the protein and the ligand in a solvated environment.[14] This step is crucial for assessing the stability of the docked pose.

G Start Docked Complex Solvate 1. Solvation (Add Water) Start->Solvate Ions 2. Ionization (Add Na+/Cl-) Solvate->Ions Min 3. Energy Minimization Ions->Min NVT 4. NVT Equilibration Min->NVT NPT 5. NPT Equilibration NVT->NPT Prod 6. Production MD NPT->Prod End Trajectory for Analysis Prod->End

Caption: Step-by-step workflow for a standard GROMACS MD simulation.

Protocol 4.1: GROMACS MD Simulation Setup and Execution

  • System Assembly:

    • Action: Combine the coordinate files of the receptor (from step 2.2) and the highest-scoring ligand pose (from step 3.1) into a single complex file.

    • Rationale: This creates the starting point for the simulation.

  • Solvation and Ionization:

    • Action: Use gmx solvate to place the complex in a periodic box of water molecules (e.g., TIP3P model). Then, use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M).[15][16]

    • Rationale: Solvation is essential for accurately modeling the hydrophobic effect and electrostatic interactions. Neutralizing the system is a requirement for many simulation algorithms, and mimicking physiological ion concentration provides a more realistic environment.

  • Energy Minimization:

    • Action: Perform a steeplechase descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

    • Rationale: This step relaxes the system into a local energy minimum, ensuring stability before starting the dynamic simulation.[15]

  • Equilibration (NVT and NPT Ensembles):

    • Action: Perform two short equilibration phases. First, an NVT (constant Number of particles, Volume, and Temperature) simulation to bring the system to the target temperature (e.g., 310 K). Second, an NPT (constant Number of particles, Pressure, and Temperature) simulation to adjust the system density to the target pressure (e.g., 1 bar). Position restraints are typically applied to the protein and ligand heavy atoms during this phase.

    • Rationale: This two-stage process ensures that the system is at the correct temperature and pressure before the production run begins. The restraints allow the solvent to equilibrate around the complex without disturbing the starting pose.[15]

  • Production MD:

    • Action: Run the main simulation for a significant duration (e.g., 100 nanoseconds) without any position restraints. The system's coordinates are saved at regular intervals, creating a trajectory file.

    • Command: gmx mdrun -deffnm md_production

    • Rationale: This is the data-gathering phase. A long simulation time is required to sample a representative range of the conformational space of the protein-ligand complex.

Analysis of MD Trajectories

The output trajectory is a rich source of information about the complex's stability and dynamics.

Table 2: Key Metrics from a Hypothetical 100 ns MD Simulation

MetricAverage ValueInterpretation
RMSD (Ligand) 1.5 ± 0.3 ÅA low and stable Root Mean Square Deviation (RMSD) of the ligand relative to its starting pose suggests that the binding mode is stable throughout the simulation.
RMSF (Binding Site) 0.8 ± 0.2 ÅA low Root Mean Square Fluctuation (RMSF) for residues in the binding pocket indicates that the binding site maintains a stable conformation upon ligand binding.
Hydrogen Bonds 2.1 ± 0.6The consistent presence of specific hydrogen bonds (e.g., between the ligand's amine group and Glu283) confirms a key anchoring interaction predicted by docking.
Radius of Gyration 22.5 ± 0.5 ÅA stable radius of gyration for the protein suggests that the overall protein structure does not undergo major unfolding or conformational changes due to ligand binding.

Binding Free Energy Calculation

To obtain a more quantitative estimate of binding affinity than the docking score, we can calculate the binding free energy from the MD trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state approach.[17]

Protocol 5.1: MM/PBSA Calculation

  • Trajectory Extraction:

    • Action: From the 100 ns production trajectory, extract a series of snapshots (e.g., 100 frames, one from each nanosecond) of the complex.

    • Rationale: Calculating the energy for every single frame is computationally expensive and unnecessary. Averaging over multiple snapshots from the stable portion of the trajectory provides a statistically robust result.

  • Energy Calculation:

    • Action: For each snapshot, calculate the individual energy components for the complex, the receptor, and the ligand using the gmx_MMPBSA tool or similar scripts.

    • Equation: ΔG_binding = G_complex - (G_receptor + G_ligand)

    • Rationale: The binding free energy is the difference between the free energy of the bound complex and the free energies of the receptor and ligand in their unbound states. MM/PBSA estimates this by combining molecular mechanics energies with solvation free energies calculated using Poisson-Boltzmann (for electrostatic) and surface area (for non-polar) models.

Table 3: Hypothetical MM/PBSA Binding Free Energy Components

Energy ComponentAverage Contribution (kJ/mol)Significance
Van der Waals Energy-150.5Strong favorable contribution from shape complementarity and hydrophobic interactions.
Electrostatic Energy-95.8Favorable contribution from hydrogen bonds and other polar interactions (e.g., with Glu283).
Polar Solvation Energy+110.2Unfavorable energy required to desolvate polar groups on both the ligand and receptor upon binding.
Non-polar Solvation Energy-15.1Favorable contribution from the hydrophobic effect.
ΔG binding (Total) -151.2 A strong negative value indicates a highly favorable binding interaction.

Conclusion and Future Directions

This in-depth technical guide outlines a rigorous, multi-stage computational workflow for characterizing the interaction between 3-(1-Piperidinyl)cyclobutanamine and the human CCR5 receptor. The process begins with careful system preparation, proceeds to predictive molecular docking to identify a high-probability binding pose, and culminates in all-atom molecular dynamics simulations to assess the stability and dynamics of the complex. Finally, binding free energy calculations provide a quantitative measure of binding affinity.

The results from this in-silico analysis provide a strong, data-driven hypothesis for how 3-(1-Piperidinyl)cyclobutanamine binds to and inhibits CCR5. This model can now be used to guide the next phase of drug discovery: the rational design of more potent and selective analogs for chemical synthesis and subsequent validation through in-vitro binding assays and functional cell-based assays. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug development.

References

  • The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening...
  • Molecular Docking Tutorial - Florida Intern
  • Protein-Ligand Complex - MD Tutorials. (URL: )
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (URL: [Link])

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. (URL: [Link])

  • GROMACS Tutorials by Justin A. Lemkul. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • Force fields for small molecules - PMC - NIH. (URL: [Link])

  • Calculation of binding free energies - PubMed. (URL: [Link])

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (URL: [Link])

  • Tutorial – AutoDock Vina. (URL: [Link])

  • Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots - PMC - NIH. (URL: [Link])

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 - YouTube. (URL: [Link])

  • In-Silico Drug Discovery using Protein-Small Molecule Interaction - ResearchGate. (URL: [Link])

  • N-[(piperidin-3-yl)methyl]cyclobutanamine - PubChem. (URL: [Link])

  • Molecular Docking Tutorial. (URL: [Link])

  • AMBER demo - YouTube. (URL: [Link])

  • Calculation of Binding Free Energies - ResearchGate. (URL: [Link])

  • Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules | Journal of Chemical Information and Modeling. (URL: [Link])

  • GROMACS Tutorials - Official Documentation. (URL: [Link])

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. (URL: [Link])

  • Accurate Binding Free Energy Method from End-State MD Simulations - ACS Publications. (URL: [Link])

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. (URL: [Link])

  • 2021 AMBER tutorial 1 with PDBID 1HW9 - Rizzo_Lab. (URL: [Link])

  • Force fields in GROMACS - GROMACS Documentation. (URL: [Link])

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (URL: [Link])

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. (URL: [Link])

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (URL: [Link])

  • MDSIM/gromacs-tutorials/Protein-Ligand-Complex at master - GitHub. (URL: [Link])

  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). (URL: [Link])

  • 7.5: Molecular Docking Experiments - Chemistry LibreTexts. (URL: [Link])

  • How to Perform Molecular Docking with AutoDock Vina - YouTube. (URL: [Link])

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC - NIH. (URL: [Link])

  • Amber Tutorial - Research Computing. (URL: [Link])

  • Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. (URL: [Link])

  • Tutorial 5: How to run MD simulations using Amber 20 Software while making complex file in Chimera - YouTube. (URL: [Link])

  • (PDF) Force Fields for Small Molecules - ResearchGate. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Purification of 3-(1-Piperidinyl)cyclobutanamine by chromatography

Application Note: Advanced Purification Strategies for 3-(1-Piperidinyl)cyclobutanamine Abstract The purification of 3-(1-Piperidinyl)cyclobutanamine (CAS: 878155-05-6) presents distinct challenges due to its high polari...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for 3-(1-Piperidinyl)cyclobutanamine

Abstract

The purification of 3-(1-Piperidinyl)cyclobutanamine (CAS: 878155-05-6) presents distinct challenges due to its high polarity, lack of UV chromophores, and the presence of cis/trans stereoisomers. Standard reverse-phase methods often yield poor peak shapes due to silanol interactions, while normal phase chromatography requires aggressive amine modification. This guide details a self-validating, two-stage purification workflow: a high-throughput Normal Phase (Flash) method for crude cleanup, and a High-pH Preparative HPLC method optimized for isomer resolution and salt-free isolation.

Physicochemical Profile & Purification Logic

To design a robust protocol, we must first deconstruct the molecule's behavior in solution.

PropertyValue / CharacteristicPurification Implication
Structure Cyclobutane core with 1° amine and 3° piperidine.Dual Basicity: Two basic centers (pKa ~9.8 and ~10.8). The molecule is dicationic at pH < 8.
Stereochemistry 1,3-disubstituted cyclobutane (cis and trans).Isomer Separation: Cis and trans isomers possess different dipole moments, allowing separation on C18 at high pH.
UV Activity Minimal (No aromatic rings).Detection Challenge: UV 254 nm is useless. Must use 205–210 nm , ELSD, or MS detection.
Solubility High in water, MeOH, DCM (as free base).Sample Loading: Free base is soluble in organic modifiers; salts require aqueous loading.
The "Silanol Effect" Challenge

On standard silica or acidic C18 columns, the protonated amines interact strongly with residual silanols, causing severe peak tailing and irreversible adsorption.

  • Solution 1 (Flash): Saturate silanols with a volatile amine (Triethylamine or Ammonia).

  • Solution 2 (Prep HPLC): Operate at pH 10 , suppressing protonation to form the neutral free base, which interacts purely via hydrophobic mechanisms.

Workflow Visualization

The following diagram outlines the critical decision paths for purification based on purity requirements and isomer separation needs.

PurificationWorkflow Crude Crude Reaction Mixture Workup Acid/Base Workup (Remove non-basic impurities) Crude->Workup Flash Flash Chromatography (DCM/MeOH/NH4OH) Workup->Flash QC_Check QC: Isomer Ratio Check (H-NMR / GC-MS) Flash->QC_Check Decision Isomer Separation Required? QC_Check->Decision PrepHPLC Prep HPLC (pH 10) (XBridge C18) Decision->PrepHPLC Yes (High Purity) SaltForm Salt Formation (HCl/Dioxane) Decision->SaltForm No (Mix OK) PrepHPLC->SaltForm Final Final Product (>98% Purity) SaltForm->Final

Figure 1: Integrated purification workflow for 3-(1-Piperidinyl)cyclobutanamine.

Protocol A: Flash Chromatography (Crude Cleanup)

Objective: Rapid removal of synthesis byproducts (e.g., unreacted piperidine, reductive amination agents) and isolation of the amine mixture.

Stationary Phase: Spherical Silica Gel (20–40 µm). Note: Amine-functionalized silica (NH2-Silica) is superior but more expensive. Mobile Phase:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10:1 Methanol : Ammonium Hydroxide (28% NH3)

Step-by-Step Protocol:

  • Column Conditioning: Equilibrate the silica column with 5% Solvent B in Solvent A for at least 3 column volumes (CV). This "deactivates" the silica.

  • Sample Loading: Dissolve the crude oil in minimal DCM. If insoluble, use a small amount of MeOH, but keep MeOH <5% of the load volume to prevent band broadening.

  • Gradient Profile:

    • 0–2 min: Hold 0% B (100% DCM) to elute non-polar impurities.

    • 2–15 min: Linear gradient 0% → 20% B.

    • Observation: The product typically elutes between 8–12% B.

  • Detection:

    • Monitor 210 nm (UV cutoff for DCM is high, so use a reference wavelength of 360 nm if possible).

    • Ninhydrin Stain: TLC spots will stain deep blue/purple (primary amine).

    • Dragendorff Stain: Stains orange (tertiary amine).

Troubleshooting:

  • Tailing: If peaks tail significantly, replace NH4OH with 1% Triethylamine (TEA) in the mobile phase.

  • Co-elution: Isomers often co-elute on silica. Do not attempt to separate isomers here; yield is the priority.

Protocol B: High-pH Preparative HPLC (Isomer Resolution)

Objective: Separation of cis and trans isomers and achieving >99% purity. Mechanism: At pH 10, the diamine is neutral (free base). This maximizes hydrophobic interaction with the C18 chain, providing the necessary selectivity to resolve the geometric isomers.

System Requirements:

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini-NX). Do NOT use standard silica-based C18, as it will dissolve at pH 10.

  • Dimensions: 19 x 150 mm (5 µm) for <100 mg loads; 30 x 150 mm for >500 mg loads.

  • Detector: ELSD (preferred) or UV at 205 nm.

Mobile Phase:

  • Buffer A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH4OH).

  • Solvent B: Acetonitrile (MeCN).

Gradient Method:

Time (min) % B (MeCN) Flow Rate (mL/min) Phase
0.0 5 20 Equilibrate
1.0 5 20 Load
12.0 40 20 Gradient
14.0 95 20 Wash
16.0 95 20 Wash

| 16.1 | 5 | 20 | Re-equilibrate |

Operational Insights:

  • Order of Elution: The cis isomer (typically more polar due to "folded" conformation exposing lone pairs) usually elutes before the trans isomer (more planar/extended). Verify this with NOESY NMR.

  • Sample Prep: Dissolve the semi-pure material from Protocol A in 1:1 Buffer A:MeCN. Filter through a 0.2 µm PTFE filter.

  • Fraction Collection: Collect by threshold (if ELSD) or slope. Since the buffer is volatile, fractions can be lyophilized directly to yield the solid free base.

Protocol C: Salt Formation (Stabilization)

Free base amines are prone to oxidation and absorbing CO2 from the air (forming carbamates). Converting to the dihydrochloride salt is recommended for long-term storage.

  • Dissolution: Dissolve the purified free base in dry Diethyl Ether or Ethanol (0.1 M concentration).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (2.5 equivalents).

  • Precipitation: The salt should precipitate immediately as a white solid.

  • Isolation: Filter under Argon/Nitrogen. Wash with cold ether. Dry under high vacuum.

References

  • PubChem. (2023).[1] Compound Summary: Cyclobutanamine Derivatives. National Library of Medicine. Retrieved from [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers of cyclic amines. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Characterization of cis-/trans-3-substituted Cyclobutane Derivatives. Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Method for Separation of Amines in Non-Aqueous Mobile Phases. Retrieved from [Link]

Sources

Application

Application Note: A Scalable and Robust Synthesis of 3-(1-Piperidinyl)cyclobutanamine via Catalytic Reductive Amination

Abstract This application note details a scalable, efficient, and robust protocol for the synthesis of 3-(1-Piperidinyl)cyclobutanamine, a valuable building block in medicinal chemistry. The presented strategy hinges on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a scalable, efficient, and robust protocol for the synthesis of 3-(1-Piperidinyl)cyclobutanamine, a valuable building block in medicinal chemistry. The presented strategy hinges on the reductive amination of 3-(1-Piperidinyl)cyclobutanone using ammonia, followed by catalytic hydrogenation. This approach is designed for kilogram-scale production, prioritizing process safety, atom economy, and operational simplicity over traditional laboratory-scale methods that often rely on stoichiometric hydride reagents. Critical process parameters, in-process controls (IPCs), and safety considerations are thoroughly discussed to ensure a reproducible and safe scale-up.

Introduction

Cyclobutane-containing scaffolds are increasingly incorporated into modern drug candidates due to their ability to impart unique three-dimensional conformations, improve metabolic stability, and modulate physicochemical properties.[1][2] 3-(1-Piperidinyl)cyclobutanamine, in particular, serves as a key intermediate for a range of pharmacologically active agents. The development of a cost-effective and scalable synthesis is therefore critical for advancing drug discovery programs that utilize this versatile building block.

While numerous methods exist for the synthesis of amines, many are not amenable to large-scale production due to factors such as hazardous reagents, unfavorable reaction stoichiometry, or difficult purification procedures.[3] Laboratory-scale reductive aminations frequently employ reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4] Although effective, these reagents generate significant amounts of boron-containing waste and can present challenges with product isolation and cyanide toxicity, respectively.[3][5]

This guide presents a process-oriented approach centered on catalytic hydrogenation. This method offers significant advantages for scale-up, including high atom economy, the use of a recyclable catalyst, and generation of water as the primary byproduct, aligning with the principles of green chemistry.[5]

Synthetic Strategy and Route Selection

Reaction Scheme

The selected two-step, one-pot synthetic route proceeds through the initial formation of an enamine/imine intermediate from 3-(1-Piperidinyl)cyclobutanone and an ammonia source, followed by in-situ reduction via catalytic hydrogenation to yield the target primary amine.

Reaction scheme for the synthesis of 3-(1-Piperidinyl)cyclobutanamine
Figure 1: Overall reaction scheme for the scale-up synthesis of 3-(1-Piperidinyl)cyclobutanamine.
Rationale for Route Selection

The choice of catalytic hydrogenation over stoichiometric reducing agents was driven by several key considerations for large-scale synthesis:

  • Process Safety: This route avoids the use of pyrophoric or highly reactive metal hydrides. While handling hydrogen gas requires specialized equipment and adherence to strict safety protocols, the procedures are well-established in industrial settings.

  • Economic Viability: The catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni), is used in catalytic amounts and can often be recovered and recycled.[6] The primary reagents, ammonia and hydrogen, are inexpensive bulk chemicals.

  • Environmental Impact ("Green Chemistry"): Catalytic hydrogenation is a high atom-economy process. The primary byproduct is water, minimizing waste streams compared to borohydride-based reductions which generate significant salt byproducts that require disposal.[5]

  • Scalability & Work-up: The heterogeneous nature of the catalyst allows for simple removal by filtration. This greatly simplifies the product work-up, avoiding complex aqueous extractions needed to remove boron salts.

Process Development and Critical Parameter Control

Successful scale-up of this reductive amination requires careful control of several critical process parameters to ensure high yield, purity, and safety.

  • Ammonia Source and Stoichiometry: Anhydrous ammonia dissolved in a suitable solvent (e.g., methanol or ethanol) or aqueous ammonium hydroxide can be used. A significant excess of ammonia is required to drive the equilibrium towards imine/enamine formation and to minimize side reactions, such as the self-condensation of the ketone starting material.

  • Catalyst Selection and Loading: Both Palladium on Carbon (e.g., 5-10% Pd/C) and Raney Nickel are effective catalysts for the reduction of the C=N bond.[6] Raney Nickel is often more cost-effective for large-scale operations but can be pyrophoric and requires careful handling. Catalyst loading is typically in the range of 1-5 mol% relative to the ketone substrate.

  • Solvent System: Protic solvents like methanol or ethanol are ideal as they readily dissolve ammonia and the reactants, and are suitable for hydrogenation reactions.

  • Temperature and Pressure: The hydrogenation is typically conducted at elevated pressures (e.g., 50-500 psig) and moderate temperatures (e.g., 25-80 °C).[7] The reaction is exothermic; therefore, efficient heat dissipation via a jacketed reactor is crucial to prevent thermal runaways.

  • Mixing and Agitation: Efficient agitation is critical in a heterogeneous catalytic system to ensure adequate contact between the substrate, hydrogen gas, and the catalyst surface.

Detailed Scale-Up Protocol (1.0 kg Scale)

Disclaimer: This protocol is intended for qualified professionals in a facility equipped for large-scale chemical synthesis, including high-pressure hydrogenation. A thorough risk assessment must be conducted prior to execution.

Equipment and Reagents
Item Specification Purpose
Reactor 20 L pressure reactor (e.g., Hastelloy or Stainless Steel) with overhead stirring, temperature/pressure probes, and cooling jacket.Main reaction vessel
Catalyst Filter Contained filtration unit (e.g., Sparkler or cartridge filter)Safe removal of heterogeneous catalyst
Hydrogen Source High-pressure hydrogen cylinder with regulatorReductant
Ammonia Source Anhydrous ammonia cylinder with regulatorAmine source
3-(1-Piperidinyl)cyclobutanone 1.00 kg (6.53 mol)Starting Material
Methanol (MeOH) 10 LSolvent
5% Palladium on Carbon (50% wet) 100 gCatalyst
Celatom® or equivalent 200 gFilter aid
Nitrogen (N₂) Inert gas cylinderFor purging and inerting
Step-by-Step Procedure
  • Reactor Inerting: The 20 L pressure reactor is sealed and purged three times with nitrogen to ensure an inert atmosphere.

  • Reagent Charging: The reactor is charged with 3-(1-Piperidinyl)cyclobutanone (1.00 kg), methanol (8 L), and 5% Pd/C (100 g) under a nitrogen blanket.

  • Ammonia Addition: The reactor is cooled to 0-5 °C. Anhydrous ammonia is bubbled through the stirred suspension until the desired excess is achieved (typically determined by weight or pressure change).

  • Hydrogenation: The reactor is sealed, and the nitrogen atmosphere is replaced with hydrogen gas by pressurizing to 50 psig and venting (repeated three times). The reactor is then pressurized to the target pressure (e.g., 100 psig H₂) and the temperature is slowly raised to 40-50 °C.

  • Reaction Monitoring (IPC): The reaction progress is monitored by the cessation of hydrogen uptake. A sample may be carefully withdrawn (after depressurizing and purging with N₂) to be analyzed by GC or HPLC to confirm the complete consumption of the starting ketone.

  • Catalyst Filtration: Upon completion, the reactor is cooled to room temperature, the hydrogen pressure is vented, and the atmosphere is purged with nitrogen. The catalyst is removed by filtering the reaction mixture through a pad of Celatom®. The filter cake is washed with additional methanol (2 L). Caution: The Pd/C catalyst may be pyrophoric upon exposure to air; the filter cake must be kept wet with solvent at all times and handled according to established safety procedures.

  • Solvent Removal: The combined filtrate is transferred to a rotary evaporator, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 3-(1-Piperidinyl)cyclobutanamine is purified by vacuum distillation to afford the final product as a colorless to pale yellow oil.

Analytical Methods and In-Process Controls (IPCs)

A robust analytical strategy is essential for ensuring process control and final product quality.

  • Reaction Monitoring: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting ketone. A typical IPC would be <1% of the starting material remaining.

  • Product Identification: The structure of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Purity Assessment: Final product purity is typically determined by GC-FID or HPLC-UV, with a target purity of >98%.

Process Safety Assessment

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area or a specialized high-pressure bay.

  • Catalyst Handling: Palladium on carbon and particularly Raney Nickel can be pyrophoric when dry. The catalyst must be handled under an inert atmosphere or as a wet slurry. Proper quenching procedures must be followed before disposal.

  • Ammonia: Anhydrous ammonia is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if necessary.

  • Exotherm Control: The hydrogenation reaction is exothermic. The reaction temperature must be carefully monitored and controlled with an efficient cooling system to prevent a runaway reaction.

Summary of Key Process Data

ParameterTarget ValueJustification
Scale 1.0 kgDemonstrates scalability.
Typical Yield 75-85%Reflects an efficient, optimized process.
Final Purity (by GC) >98.0%Meets typical pharmaceutical intermediate standards.
Hydrogen Pressure 100 psigBalances reaction rate with equipment safety ratings.
Reaction Temperature 40-50 °CProvides a reasonable reaction rate without promoting side reactions.
Cycle Time 12-18 hoursIncludes charging, reaction, and work-up.

Workflow Visualization

The following diagram illustrates the overall process flow for the scale-up synthesis.

Scale_Up_Synthesis P1 Reactor Inerting (N₂ Purge) P2 Charge Reagents (Ketone, Solvent, Catalyst) P1->P2 R1 Ammonia Addition (0-5 °C) P2->R1 R2 Hydrogenation (100 psig H₂, 40-50 °C) R1->R2 R3 IPC: Reaction Monitoring (GC / H₂ Uptake) R2->R3 W1 Cool & Purge (N₂) R3->W1 W2 Catalyst Filtration (Caution: Pyrophoric) W1->W2 W3 Solvent Removal (Concentration) W2->W3 W4 Vacuum Distillation W3->W4 W5 Final Product QC (GC, NMR, MS) W4->W5

Caption: Process flow diagram for the scale-up synthesis of 3-(1-Piperidinyl)cyclobutanamine.

References

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). MDPI. Retrieved from [Link]

  • A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis method of cyclobutylamine compound. (2021). Google Patents.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024). MDPI. Retrieved from [Link]

  • New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. (2021). Organic Chemistry Portal. Retrieved from [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. (2008). Google Patents.
  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • A novel synthesis of 1-aryl-3-piperidone derivatives. (2012). National Institutes of Health. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). ACS Publications. Retrieved from [Link]

  • Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. (2015). Google Patents.
  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2020). CSU ScholarWorks. Retrieved from [Link]

  • Acid-catalysed hydroamination for targeted synthesis. (2016). Cardiff University. Retrieved from [Link]

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. (2012). Google Patents.
  • Method of increasing hydrogenation rate of aromatic amines. (1996). Google Patents.
  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. (2024). ACS Publications. Retrieved from [Link]

  • Process for producing optically active cyclobutylamines. (1992). Google Patents.
  • Catalytic Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). National Institutes of Health. Retrieved from [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Antimicrobial and Antifungal Assays for 3-(1-Piperidinyl)cyclobutanamine Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health.[1] The discovery and development of new chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health.[1] The discovery and development of new chemical entities with potent antimicrobial and antifungal activity are therefore of paramount importance. This guide focuses on a promising class of synthetic compounds, 3-(1-Piperidinyl)cyclobutanamine derivatives, and provides a comprehensive suite of protocols for their microbiological characterization.

As a Senior Application Scientist, this document is crafted not merely as a list of procedures, but as a strategic guide. It explains the rationale behind each assay, potential challenges, and the logical flow from initial screening to more complex mechanistic studies. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[2][3][4]

Foundational Concepts in Antimicrobial Susceptibility Testing

Before delving into specific protocols, it is crucial to understand the core metrics used to quantify the efficacy of a new antimicrobial agent. These include:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[5][6][7] This is the most common initial assessment of antimicrobial activity.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8][9] This is determined by subculturing from the MIC assay and is a measure of cidal (killing) versus static (inhibitory) activity.

  • Minimum Fungicidal Concentration (MFC): Analogous to MBC, this is the lowest concentration of an antifungal agent that results in a 99.9% reduction of the initial fungal inoculum.[7]

Experimental Workflow for Compound Characterization

A logical and stepwise approach is essential for the efficient evaluation of novel compounds. The following workflow provides a robust framework for characterizing 3-(1-Piperidinyl)cyclobutanamine derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Studies cluster_3 Safety & Selectivity A Broth Microdilution Assay (Determine MIC) C MBC/MFC Determination A->C Quantitative Data F Biofilm Inhibition/Disruption Assay A->F Assess Anti-Biofilm Potential G Cytotoxicity Assay (e.g., MTT, LDH) A->G Determine Therapeutic Index B Disk Diffusion Assay (Qualitative Assessment) B->A Initial Hit Identification D Time-Kill Kinetics Assay C->D Confirm Cidal Activity E Membrane Permeabilization Assay D->E Investigate Dynamics of Killing

Caption: High-level workflow for antimicrobial compound evaluation.

Detailed Protocols and Methodologies

Primary Screening: Determining Initial Activity

The initial phase focuses on identifying whether the 3-(1-Piperidinyl)cyclobutanamine derivatives possess any antimicrobial or antifungal activity.

This is the gold-standard method for quantitative susceptibility testing.[10][11][12]

Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound that inhibits this growth.[6][7]

Protocol:

  • Preparation of Compound Stock: Dissolve the 3-(1-Piperidinyl)cyclobutanamine derivative in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[13]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[6][14]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[6]

This qualitative method provides a rapid visual assessment of antimicrobial activity.[13][15][16]

Principle: A sterile paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk.[13][15]

Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate (for bacteria) or Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[17][18][19]

  • Application of Disks: Aseptically place sterile paper disks impregnated with a known concentration of the 3-(1-Piperidinyl)cyclobutanamine derivative onto the agar surface. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.[13]

Secondary Assays: Elucidating the Nature of Activity

Once initial activity is confirmed, the next step is to determine if the effect is cidal or static and to understand the dynamics of this activity.

Principle: Following the determination of the MIC, a small aliquot from each well showing no visible growth is subcultured onto a fresh, antibiotic-free agar plate. The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[7][8]

Protocol:

  • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

  • Spread the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that yields no more than 0.1% of the original inoculum's viable colonies.[8]

Principle: This assay provides a dynamic view of antimicrobial activity by measuring the rate of killing over time at different concentrations of the compound.[20][21][22]

Protocol:

  • Prepare flasks containing broth with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

  • Inoculate each flask with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw an aliquot from each flask.[22][23]

  • Perform serial dilutions of the aliquot and plate onto agar to determine the viable cell count (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]

Investigating the Mechanism of Action

Understanding how a compound works is crucial for its development.

G A Compound Interacts with Bacterial Cell B Outer Membrane Disruption (Gram-Negative) A->B Initial Binding C Inner Membrane Permeabilization B->C Increased Permeability D Leakage of Cytoplasmic Content C->D Loss of Integrity E Cell Death D->E Metabolic Collapse

Caption: Hypothetical pathway of membrane-disrupting antimicrobials.

Many novel antimicrobials exert their effect by disrupting the bacterial cell membrane.[24][25] The ortho-nitrophenyl-β-galactoside (ONPG) assay is a common method to assess inner membrane permeability.[26][27]

Principle: This assay uses a bacterial strain that constitutively expresses β-galactosidase in its cytoplasm but lacks the lactose permease to transport the substrate ONPG across the inner membrane. If the test compound damages the inner membrane, ONPG can enter the cell and be hydrolyzed by β-galactosidase, releasing the yellow-colored product ortho-nitrophenol, which can be measured spectrophotometrically.[26][27]

Protocol:

  • Grow the appropriate E. coli strain (e.g., ML-35) to mid-log phase.

  • Wash and resuspend the cells in a suitable buffer.

  • In a 96-well plate, add the bacterial suspension, the test compound at various concentrations, and a solution of ONPG.

  • Measure the absorbance at 420 nm over time. A rapid increase in absorbance indicates membrane permeabilization.[24]

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[28] Assessing a compound's effect on biofilms is therefore critical.

Principle: The crystal violet (CV) assay is a simple and effective method to quantify biofilm mass.[29][30] CV stains the cells and extracellular matrix of the biofilm, and the amount of bound dye can be solubilized and measured.[30]

Protocol:

  • Biofilm Formation: Grow bacteria in a 96-well plate in a biofilm-promoting medium for 24-48 hours to allow for biofilm formation.[31]

  • Treatment:

    • Inhibition: Add the test compound at the beginning of the incubation period to assess its ability to prevent biofilm formation.

    • Disruption: Add the compound to pre-formed biofilms to test for its ability to eradicate them.

  • Staining:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

    • Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes.[30]

    • Wash away the excess stain and allow the plate to dry.[28][29]

  • Quantification:

    • Solubilize the bound CV with 30% acetic acid or ethanol.[29][31]

    • Measure the absorbance at approximately 590-595 nm.[29] A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Safety and Selectivity Assessment

A promising antimicrobial must be effective against pathogens while exhibiting minimal toxicity to host cells.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) and allow the cells to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the 3-(1-Piperidinyl)cyclobutanamine derivative.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

  • Measure the absorbance at approximately 570 nm. A decrease in absorbance indicates reduced cell viability.

  • The 50% cytotoxic concentration (CC₅₀) can be calculated from the dose-response curve.

Data Presentation and Interpretation

Organizing data in a clear and concise manner is crucial for comparing the efficacy and safety of different derivatives.

Table 1: Summary of Antimicrobial and Cytotoxicity Data for 3-(1-Piperidinyl)cyclobutanamine Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansCC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI) (CC₅₀/MIC vs. S. aureus)
Derivative A 48168>128>32
Derivative B 16326432644
Ciprofloxacin 120.25N/A>100>100
Fluconazole N/AN/AN/A2>100>50

N/A: Not Applicable

Interpretation: The Selectivity Index (SI) is a critical parameter, calculated as CC₅₀/MIC. A higher SI value indicates greater selectivity for the microbial target over mammalian cells, which is a desirable characteristic for a therapeutic candidate. In the example above, Derivative A shows promising activity and a high selectivity index.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the antimicrobial and antifungal evaluation of novel 3-(1-Piperidinyl)cyclobutanamine derivatives. By following these standardized protocols, researchers can generate reliable and reproducible data, enabling a thorough characterization of these compounds from initial screening to preliminary mechanism of action and safety profiling. Adherence to these methodologies, grounded in CLSI standards, is essential for the successful identification and progression of new antimicrobial drug candidates.

References

  • ResearchGate. (n.d.). Antimicrobial Susceptibility Testing Methods for Bacterial Pathogens. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • UCLA Quality Management Services. (n.d.). Antimicrobial Susceptibility Summary 2025. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2022, August 3). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • RSC Publishing. (2017, May 2). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • Hindawi. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, December 12). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Retrieved from [Link]

  • Bio-protocol. (n.d.). Time-kill kinetics assay. Retrieved from [Link]

  • MDPI. (2022, July 6). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Commentary: The Clinical and Laboratory Standards Institute (CLSI) Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011, January 30). Microtiter Dish Biofilm Formation Assay. Retrieved from [Link]

  • Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • ACS Infectious Diseases. (2021, March 9). Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2025, October 16). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Workflow for the Initial Characterization of 3-(1-Piperidinyl)cyclobutanamine

Introduction: The Challenge of the Unknown In drug discovery and chemical biology, researchers are frequently presented with novel chemical entities (NCEs) whose biological activities are entirely unknown. 3-(1-Piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Unknown

In drug discovery and chemical biology, researchers are frequently presented with novel chemical entities (NCEs) whose biological activities are entirely unknown. 3-(1-Piperidinyl)cyclobutanamine is one such compound. While its constituent motifs—a piperidine ring and a cyclobutanamine core—are found in many biologically active molecules, its specific effects on cellular systems have not been characterized. The piperidine heterocycle is a cornerstone in medicinal chemistry, present in numerous classes of pharmaceuticals[1][2]. Similarly, the cyclobutane ring is increasingly used to impart unique three-dimensional structure and metabolic stability to drug candidates[3][4].

Phase 1: Foundational Profiling - Cytotoxicity and Viability

Expertise & Experience: Establishing the Therapeutic Window

Before any functional or mechanistic questions can be asked, it is imperative to determine the concentration range at which the compound is not overtly toxic to the cellular model.[5] Running functional assays at cytotoxic concentrations can lead to misleading artifacts, where an observed effect is merely a secondary consequence of cell death. Cytotoxicity testing is a critical first step in preclinical development to identify potential adverse effects and de-risk NCEs early in the discovery pipeline.[5][6]

We will employ the Resazurin (AlamarBlue™) assay, a widely used, sensitive, and non-destructive method for measuring cell viability.[7][8] Its principle relies on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by mitochondrial dehydrogenases in metabolically active cells.[9] The resulting fluorescent signal is directly proportional to the number of viable cells.[9] This assay is preferred over endpoint assays like MTT for its simplicity and compatibility with multiplexing, should downstream assays on the same cell population be desired.

Protocol 1: Resazurin Cell Viability Assay

Principle: Metabolically active cells reduce resazurin to the fluorescent resorufin, providing a quantitative measure of viability.[9]

Materials:

  • HEK293 cells (or other cell line of choice)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(1-Piperidinyl)cyclobutanamine, dissolved in DMSO to a 10 mM stock

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Sterile 96-well, black, clear-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Fluorescence plate reader (Excitation: 530-570 nm, Emission: 580-620 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count HEK293 cells. Seed 10,000 cells in 100 µL of DMEM + 10% FBS into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2-fold serial dilution of 3-(1-Piperidinyl)cyclobutanamine in culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Remember to create a vehicle control (DMSO only, matched to the highest concentration used) and a "no-cell" background control.

  • Compound Treatment: Carefully remove the media from the wells and add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells.

  • Incubation: Return the plate to the incubator for 24-48 hours. The incubation time should be consistent with the intended duration of subsequent functional assays.

  • Reagent Addition: Add 10 µL of the Resazurin reagent to each well (for a final volume of 110 µL).[10] Mix gently by tapping the plate.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[11] Optimal incubation time may vary by cell type and density.

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[11]

Data Presentation and Interpretation:

Concentration (µM)Raw Fluorescence (RFU)Background Subtracted% Viability vs. Vehicle
Vehicle (0)45,87045,370100.0%
0.146,01045,510100.3%
0.245,75045,25099.7%
0.445,98045,480100.2%
0.845,12044,62098.3%
1.644,50044,00096.9%
3.143,20042,70094.1%
6.241,50041,00090.4%
12.538,90038,40084.6%
2531,20030,70067.6%
5015,60015,10033.3%
1002,1001,6003.5%
No-Cell Control500--
  • Analysis: Calculate the percentage viability for each concentration relative to the vehicle control. Plot % Viability vs. log[Compound Concentration] and use non-linear regression to determine the CC₅₀ (Concentration of 50% Cytotoxicity).

  • Trustworthiness: The results from this assay define the sub-toxic concentration range for the compound. For all subsequent experiments, it is critical to use concentrations well below the calculated CC₅₀ (e.g., < CC₁₀) to ensure that any observed biological effect is not an artifact of cytotoxicity.

Phase 2: Target-Agnostic Phenotypic Screening

Expertise & Experience: From Viability to Function

With a non-toxic concentration range established, the next logical step is to determine if the compound has any observable effect on a complex cellular process. This is the core of phenotypic screening, which prioritizes functional outcomes over predefined molecular targets.[12][13] This approach allows for the discovery of compounds with novel mechanisms of action, especially when the underlying biology of a disease is complex or poorly understood.[14]

A wound healing or "scratch" assay is an excellent choice for a primary phenotypic screen. It is a straightforward, reproducible, and cost-effective method to assess collective cell migration. This process is fundamental to numerous physiological and pathological events, including development, tissue repair, and cancer metastasis, and it integrates multiple underlying cellular functions like cell-cell adhesion, proliferation, and cytoskeletal dynamics.

Protocol 2: Wound Healing (Scratch) Assay

Principle: A physical gap is created in a confluent cell monolayer. The ability of the cells to migrate and close this "wound" over time is monitored and quantified. A compound that inhibits or accelerates this process has a clear phenotypic effect.

Materials:

  • A549 cells (human lung carcinoma, a common model for migration studies)

  • Culture medium, as above

  • Sterile 200 µL pipette tips

  • 96-well imaging plates (e.g., Corning 353219)

  • Phase-contrast microscope with an automated stage and environmental control

  • Image analysis software (e.g., ImageJ/Fiji)

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well imaging plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once a confluent monolayer has formed, gently scratch the center of each well with a sterile 200 µL pipette tip. Apply consistent pressure to ensure uniform wound width.

  • Washing: Immediately wash the wells twice with PBS to remove dislodged cells and debris.

  • Compound Treatment: Add 100 µL of culture medium containing 3-(1-Piperidinyl)cyclobutanamine at various non-toxic concentrations (determined in Phase 1, e.g., 0.5 µM, 1 µM, 5 µM). Include a vehicle control (DMSO) and a positive control if available (e.g., Cytochalasin D, an inhibitor of actin polymerization).

  • Imaging (Time 0): Immediately place the plate on a microscope stage and acquire the first set of images (T=0).

  • Time-Lapse Microscopy: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same fields of view at regular intervals (e.g., every 4 hours) for 24-48 hours.

  • Image Analysis: Using software like ImageJ, measure the area of the cell-free "wound" in each image at each time point.

Data Presentation and Interpretation:

TreatmentConcentration (µM)Wound Area at T=0 (pixels²)Wound Area at T=24h (pixels²)% Wound Closure
Vehicle050,10012,52575.0%
Compound X0.549,80012,20175.5%
Compound X1.050,50020,20060.0%
Compound X5.049,90034,93030.0%
Cytochalasin D1.050,20048,1924.0%
  • Analysis: Calculate the "% Wound Closure" at each time point for each condition: (1 - (Area_Tx / Area_T0)) * 100.

  • Trustworthiness: A dose-dependent inhibition of wound closure, at non-toxic concentrations, provides strong, validated evidence that 3-(1-Piperidinyl)cyclobutanamine has a genuine biological effect on cell migration. This phenotypic "hit" justifies progression to mechanistic studies.

The Characterization Workflow

The logical progression from foundational cytotoxicity to target-agnostic phenotypic screening forms a robust initial workflow for characterizing any NCE.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Phenotypic Screening cluster_2 Phase 3: Mechanistic Investigation A NCE: 3-(1-Piperidinyl)cyclobutanamine B Protocol 1: Resazurin Viability Assay A->B C Determine CC50 & Non-Toxic Concentration Range B->C D Protocol 2: Wound Healing (Migration) Assay C->D Informs Concentrations E Observe Phenotypic Effect (e.g., Inhibition of Migration) D->E F Formulate Hypothesis (e.g., GPCR Modulation) E->F Justifies Deeper Study G Protocol 3: GPCR Activity (cAMP) Assay F->G H Confirm Target Engagement & Mechanism of Action G->H

A logical workflow for NCE characterization.

Phase 3: Hypothesis-Driven Mechanistic Assays

Expertise & Experience: From Phenotype to Mechanism

A confirmed phenotypic hit prompts the crucial question: How does the compound work? The chemical structure of 3-(1-Piperidinyl)cyclobutanamine contains motifs often found in ligands for G-protein coupled receptors (GPCRs). GPCRs are a vast family of transmembrane receptors that represent a major class of pharmaceutical drug targets.[15] A common downstream consequence of GPCR activation is the modulation of intracellular cyclic AMP (cAMP) levels.[16] Activation of Gαs-coupled receptors stimulates adenylate cyclase to produce cAMP, while activation of Gαi-coupled receptors inhibits it.[15][16]

Therefore, a logical hypothesis is that the observed effect on cell migration is mediated by the compound's interaction with a GPCR, leading to a change in cAMP. We can test this hypothesis using a highly sensitive and robust technology like the HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay.

Protocol 3: HTRF cAMP Assay for GPCR Activation

Principle: This is a competitive immunoassay.[17] Endogenous cAMP produced by the cells competes with a labeled cAMP tracer (d2) for binding to a specific antibody labeled with a fluorescent donor (Europium cryptate).[18] When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular cAMP displaces the tracer, disrupting FRET and causing a decrease in the signal, which can be precisely quantified.[19]

Materials:

  • CHO-K1 cells stably expressing a candidate GPCR (e.g., a chemokine receptor known to be involved in migration)

  • Culture medium, as above

  • HTRF cAMP Assay Kit (containing cAMP-d2 tracer and anti-cAMP Cryptate antibody)

  • Forskolin (a potent activator of adenylate cyclase, used as a positive control)

  • Sterile 384-well, low-volume, white plates

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the engineered CHO-K1 cells into a 384-well plate at an optimized density and allow them to attach overnight.

  • Compound Treatment: Add 3-(1-Piperidinyl)cyclobutanamine at various non-toxic concentrations. Include vehicle control, a known agonist for the receptor (positive control), and Forskolin (to confirm the assay system is responsive).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for cAMP modulation.[20]

  • Lysis and Reagent Addition: Sequentially add the cAMP-d2 and anti-cAMP Cryptate reagents diluted in the lysis buffer provided with the kit. This step lyses the cells and initiates the competitive binding reaction.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.[20]

  • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

G cluster_0 GPCR Signaling Cascade Ligand Compound X (Hypothesized Agonist) GPCR Gi-Coupled Receptor Ligand->GPCR AC Adenylate Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Downstream Effectors (e.g., PKA) cAMP->PKA Response Cellular Response (e.g., Inhibition of Migration) PKA->Response

Sources

Method

Application Note: 3-(1-Piperidinyl)cyclobutanamine in Fragment-Based Drug Design (FBDD)

Executive Summary: Escaping Flatland In the evolution of Fragment-Based Drug Design (FBDD), the industry is pivoting away from planar, sp²-rich aromatics toward three-dimensional (3D), sp³-rich scaffolds. 3-(1-Piperidiny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the evolution of Fragment-Based Drug Design (FBDD), the industry is pivoting away from planar, sp²-rich aromatics toward three-dimensional (3D), sp³-rich scaffolds. 3-(1-Piperidinyl)cyclobutanamine represents a high-value "privileged fragment" in this transition.

Unlike traditional phenyl-linked diamines, this scaffold offers:

  • Defined Exit Vectors: The cyclobutane core provides distinct cis and trans geometries, allowing precise spatial orientation of pharmacophores.

  • Enhanced Solubility: The high fraction of sp³ carbons (Fsp³) correlates with improved aqueous solubility, a critical parameter for high-concentration fragment screening (NMR/SPR).

  • Metabolic Stability: It acts as a bioisostere for 1,4-phenylene or 1,4-cyclohexylene moieties, often improving metabolic half-life by removing aromatic oxidation sites.

This guide details the strategic application, synthesis, and screening protocols for integrating 3-(1-Piperidinyl)cyclobutanamine into your drug discovery pipeline.

Scientific Rationale & Chemical Profile[1][2][3][4]

The Geometry of Rigidity

The cyclobutane ring is not merely a spacer; it is a rigid conformation-locking element.[1] In 1,3-disubstituted cyclobutanes, the substituents can adopt either a cis or trans configuration.

  • Trans-isomer: Mimics the linear vector of a 1,4-substituted phenyl ring but with a shorter distance (approx. 5.0 Å vs 5.8 Å) and a "puckered" conformation that can better fit specific hydrophobic pockets.

  • Cis-isomer: Projects substituents at an angle (approx. 140°–150°), accessing binding pockets unreachable by planar aromatic linkers.

Physicochemical Properties
PropertyValue (Approx.)Implication for FBDD
Molecular Weight 154.25 DaIdeal for "Rule of Three" (MW < 300).
cLogP 0.5 – 0.9Hydrophilic enough for buffer solubility; lipophilic enough for binding.
pKa (Primary Amine) ~8.5 - 9.5Basic; likely protonated at physiological pH (cationic interaction potential).
Fsp³ 0.67High 3D character; correlates with higher clinical success rates.

Protocol: Synthesis and Isomer Separation

Objective: Synthesize 3-(1-Piperidinyl)cyclobutanamine with strict control over stereochemistry (cis vs trans).

Causality: Most commercial sources supply this as a mixture. For structure-activity relationship (SAR) studies, separating isomers is non-negotiable because they represent distinct chemical vectors.

Synthetic Route (Reductive Amination Strategy)

The most robust route utilizes 3-(piperidin-1-yl)cyclobutan-1-one as the divergent intermediate.

Reagents:

  • Starting Material: 3-chlorocyclobutan-1-one (or 3-ethoxycyclobut-2-en-1-one for alternative routes).

  • Amine Source: Ammonium acetate (

    
    ).
    
  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) or Sodium cyanoborohydride.
    

Workflow Diagram:

SynthesisWorkflow Start 3-Chlorocyclobutan-1-one Step1 Substitution (Piperidine, K2CO3) Start->Step1 Nucleophilic Attack Inter Intermediate: 3-(Piperidin-1-yl)cyclobutanone Step1->Inter Step2 Reductive Amination (NH4OAc, STAB) Inter->Step2 Imine Formation & Reduction Product Mixture: Cis/Trans-3-(1-Piperidinyl)cyclobutanamine Step2->Product Sep Prep-HPLC / Chiral SFC (Isomer Separation) Product->Sep Critical Step

Figure 1: Synthetic workflow for generating diastereomerically pure fragment pairs.

Step-by-Step Methodology
  • Nucleophilic Substitution:

    • Dissolve 3-chlorocyclobutan-1-one (1 eq) in MeCN.

    • Add Piperidine (1.1 eq) and

      
       (2 eq).
      
    • Stir at 60°C for 4 hours. Monitor by TLC/LCMS.

    • Why: The ketone is preserved for the subsequent amination step.

  • Reductive Amination:

    • Dissolve the isolated 3-(piperidin-1-yl)cyclobutanone in DCE (1,2-Dichloroethane).

    • Add

      
       (10 eq) to ensure mono-amination and suppress dimer formation.
      
    • Stir for 30 min, then add

      
       (1.5 eq).
      
    • Mechanism:[2] The hydride attacks the iminium ion. The choice of reducing agent and temperature influences the cis:trans ratio (kinetic vs thermodynamic control).

  • Purification & Separation:

    • Workup: Basic extraction (pH > 10) to recover the free amine.

    • Separation: Use Preparative HPLC with a high-pH buffer (e.g., Ammonium Bicarbonate) or Chiral SFC.

    • Validation: Verify geometry using 1D NOE NMR. Cis isomers typically show NOE correlations between the methine protons of the cyclobutane ring (H1 and H3).

Protocol: Fragment Screening (STD-NMR)

Objective: Screen the fragment against a target protein using Saturation Transfer Difference (STD) NMR.

Challenge: The basicity of the piperidine and primary amine can alter buffer pH, leading to false positives (protein denaturation) or false negatives (protonation state mismatch).

Buffer Preparation (Self-Validating System)
  • Buffer: 50 mM Phosphate or HEPES, pH 7.4.

  • Salt: 150 mM NaCl (to mimic physiological ionic strength).

  • D2O: 10% for lock signal.

  • Internal Standard: DSS (0.5 mM) for referencing.

  • Critical Check: Measure pH after adding the fragment (at 0.5 – 1.0 mM). If pH shifts > 0.1 units, re-adjust.

Experimental Setup
  • Sample: 5-10 µM Protein + 500 µM Fragment (Ligand Excess 50:1 to 100:1).

  • Pulse Sequence: stddiff (Bruker) or equivalent.

  • On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls or amides).

  • Off-Resonance Irradiation: 30 ppm (control).

  • Saturation Time: 2.0 seconds (Gaussian train pulses).

Data Interpretation[4][6]
  • Positive Hit: Signals in the difference spectrum (Off - On) indicate binding.

  • Epitope Mapping: Compare the integral intensity of the piperidine ring protons vs. the cyclobutane protons.

    • Insight: If the piperidine signals are strongest, the fragment likely binds via the piperidine motif (hydrophobic pocket). If the cyclobutane protons are strongest, the core is the primary anchor.

Screening Logic Tree:

ScreeningLogic Start Fragment: 3-(1-Piperidinyl)cyclobutanamine Solubility Solubility Check (PBS, pH 7.4) Start->Solubility Agg Aggregation Check (DLS / NMR Line Width) Solubility->Agg Decision Is it Soluble & Monomeric? Agg->Decision MethodA STD-NMR / WaterLOGSY (Structural Info) Decision->MethodA Yes MethodB SPR / MST (Affinity Kd) Decision->MethodB Yes Fail Discard / Re-design Salt Form Decision->Fail No

Figure 2: Decision matrix for validating fragment quality prior to screening.

Application Notes: Linker Design & PROTACs

The 3-(1-Piperidinyl)cyclobutanamine scaffold is increasingly used as a rigid linker in bifunctional molecules (PROTACs).

  • Vector Exit Angle: The trans-isomer provides a linear exit vector similar to piperazine but without the secondary amine liability.

  • Permeability: Replacing a piperazine linker with this cyclobutane scaffold often improves passive permeability (PAMPA) due to the lipophilic "shielding" of the cyclobutane core compared to the polar piperazine nitrogens.

Design Tip: When growing a fragment hit, utilize the primary amine for amide coupling (e.g., with carboxylic acids). This converts the basic amine into a neutral amide, significantly changing the electronic profile. Ensure you re-evaluate solubility after this transformation.

References

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. (2023).

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. (2022).

  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. (2015).

  • sp3 Rich Fragments - Enamine Library Collections. Enamine.net.

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. NIH / J Org Chem. (2017).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the efficiency of 3-(1-Piperidinyl)cyclobutanamine purification

Welcome to the dedicated technical support center for the purification of 3-(1-Piperidinyl)cyclobutanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 3-(1-Piperidinyl)cyclobutanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The inherent chemical nature of this diamine—possessing both a secondary and a tertiary amine—presents unique challenges and opportunities for achieving high purity. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to enhance the efficiency and success of your purification workflows.

Section 1: Foundational Principles of Purification

Understanding the physicochemical properties of 3-(1-Piperidinyl)cyclobutanamine is the cornerstone of developing an effective purification strategy. The molecule's two basic nitrogen centers are the primary drivers of its chromatographic behavior and solubility.

  • Basicity and Polarity: The presence of two amine groups makes the molecule significantly basic and polar. This polarity means it will have a strong affinity for polar stationary phases like silica gel, but its basicity can lead to problematic interactions.

  • Acid-Base Chemistry: The amine groups can be protonated to form salts (e.g., hydrochloride or acetate salts). This transformation drastically alters the molecule's solubility, making it highly soluble in aqueous media and generally insoluble in non-polar organic solvents. This property is a powerful tool for purification via extraction or crystallization.

Section 2: Troubleshooting Guide (Q&A Format)

This section directly addresses common issues encountered during the purification of 3-(1-Piperidinyl)cyclobutanamine.

Question 1: My compound is streaking severely or not moving from the baseline during silica gel column chromatography. What's happening and how do I fix it?

Answer: This is the most common issue when purifying amines on standard silica gel.

  • The Cause (Expertise & Experience): Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, effectively causing it to "stick" to the stationary phase. This leads to poor separation, significant tailing (streaking), and in some cases, irreversible adsorption and loss of material.

  • The Solution (Trustworthiness): You must neutralize the acidic sites on the silica or use a more inert stationary phase.

    • Mobile Phase Modification: The most straightforward approach is to add a small amount of a competing base to your eluent system.[1][2] Triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) are common choices. A typical starting point is 0.5-2% (v/v) of the modifier in your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine). The competing base will preferentially interact with the silanol groups, allowing your target compound to elute properly.

    • Alternative Stationary Phases: If streaking persists or your compound is sensitive to basic conditions, consider switching to a different stationary phase.

      • Amine-functionalized silica (NH₂-Silica): This is often an excellent choice as it provides a basic surface, preventing the unwanted interactions seen with standard silica.[1]

      • Neutral Alumina: Alumina is less acidic than silica and can be a suitable alternative, though it may have different selectivity.

Question 2: I'm attempting to recrystallize my product, but it consistently "oils out" instead of forming crystals. What steps can I take?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds with relatively low melting points or those that can form stable hydrates.

  • The Cause (Expertise & Experience): This typically results from the cooling rate being too fast, the solution being too supersaturated, or the presence of impurities that inhibit crystal nucleation. The freebase form of many amines can also be oily or low-melting.

  • The Solution (Trustworthiness):

    • Convert to a Salt: The most robust solution is to convert the amine freebase to a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt. Salts have much higher melting points and more rigid ionic lattice structures, making them significantly more likely to form well-defined crystals. See SOP 2 for a detailed protocol.

    • Optimize Solvent System: If you must crystallize the freebase, carefully select your solvent system. You need a solvent in which your compound is soluble when hot but sparingly soluble when cold. Often, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is required to achieve the ideal solubility profile.[3]

    • Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Rapid cooling in an ice bath often promotes oiling out.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

Question 3: My overall yield is low after an aqueous workup and extraction. Where is my product going?

Answer: Low recovery after extraction is almost always a pH control issue.

  • The Cause (Expertise & Experience): 3-(1-Piperidinyl)cyclobutanamine has two basic nitrogens. If the pH of the aqueous layer is neutral or acidic, one or both of these nitrogens will be protonated (R-NH₂⁺ or R₂NH⁺). This charged species is a salt and will be highly soluble in the aqueous layer, preventing its extraction into an organic solvent.

  • The Solution (Trustworthiness): Before extracting your compound from an aqueous solution, you must ensure the pH is sufficiently basic to deprotonate the amine groups fully.

    • pH Adjustment: Use a strong base like 1M or 2M sodium hydroxide (NaOH) to adjust the pH of the aqueous layer to >11. You can verify the pH using pH paper or a pH meter.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) can decrease the solubility of your organic compound in the aqueous phase, further improving extraction efficiency.[4]

    • Choice of Solvent: Use a moderately polar organic solvent like dichloromethane (DCM) or ethyl acetate for the extraction. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one (1 x 150 mL) to maximize recovery.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Optimized Flash Column Chromatography (with Base Modifier)

This protocol describes a standard method for purifying the freebase form of the title compound.

  • Slurry Preparation: Dissolve the crude 3-(1-Piperidinyl)cyclobutanamine in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to this solution.

  • Solvent Removal: Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.

  • Column Packing: Pack a suitably sized silica gel column using your starting eluent (e.g., 98:2:0.5 DCM/Methanol/Triethylamine). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, taking care not to disturb the bed. Gently add a thin layer of sand on top.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10%) to elute the product. The triethylamine concentration should remain constant throughout the gradient.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ninhydrin).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

SOP 2: Purification via Hydrochloride Salt Formation & Recrystallization

This is a highly effective method for obtaining high-purity, crystalline material.

  • Dissolution: Dissolve the crude, freebase product in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) until the solution reaches a pH of ~1-2 (check with pH paper). A precipitate should begin to form.

  • Crystallization: If a precipitate forms immediately, you may need to gently heat the mixture until it redissolves and then allow it to cool slowly to room temperature to form well-defined crystals.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether or hexanes) to remove any surface impurities.

  • Drying: Dry the purified salt under high vacuum to remove all residual solvent. The resulting solid is the hydrochloride salt of your compound.

  • (Optional) Freebasing: If the freebase is required for the next step, the purified salt can be dissolved in water, basified to pH >11 with NaOH, and extracted into an organic solvent as described in the troubleshooting section.

Section 4: Data Presentation & Visualization

Table 1: Recommended Solvent Systems for Flash Chromatography

Stationary PhaseEluent SystemModifier (v/v)Typical Starting Rf
Silica GelDichloromethane / Methanol0.5 - 2% Triethylamine0.2 - 0.3
Silica GelEthyl Acetate / Hexanes / Methanol0.5 - 2% Triethylamine0.2 - 0.3
Amine-SilicaEthyl Acetate / HexanesNone required0.25 - 0.35
Neutral AluminaDichloromethane / MethanolNone required0.3 - 0.4

Diagram 1: General Purification Workflow

Purification Workflow crude Crude Product workup Aqueous Workup (pH > 11) crude->workup purity_check1 Purity Analysis (TLC, LC-MS) workup->purity_check1 column Column Chromatography (See SOP 1) purity_check1->column Complex Mixture recrystall Salt Formation & Recrystallization (SOP 2) purity_check1->recrystall >85% Pure purity_check2 Final Purity Check (NMR, LC-MS) column->purity_check2 recrystall->purity_check2 final_product Pure Product purity_check2->final_product Purity Confirmed Chromatography Troubleshooting start Streaking/Tailing on Silica Column? add_base Add 1% Et₃N or NH₃ to mobile phase start->add_base YES success Continue Purification start->success NO yes_branch YES no_branch NO check_again Problem Solved? add_base->check_again change_sp Switch to NH₂-Silica or Alumina check_again->change_sp NO check_again->success YES change_sp->success

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Reproducible Synthesis of Chiral Piperidinyl-Cyclobutane Scaffolds

Prepared by a Senior Application Scientist In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and favorable pharmacological propert...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and favorable pharmacological properties is perpetual. Among these, molecules incorporating both piperidine and cyclobutane moieties have garnered significant interest. The piperidine ring is one of the most ubiquitous saturated nitrogen-containing heterocycles found in FDA-approved drugs, valued for its ability to engage in key binding interactions and improve physicochemical properties.[1][2] The cyclobutane unit, a strained four-membered carbocycle, serves as a versatile bioisostere and a conformational restricting element, often enhancing metabolic stability, potency, and selectivity by locking a molecule into a bioactive conformation.[3][4][5][6]

The fusion of these two motifs, as seen in structures like 3-(1-Piperidinyl)cyclobutanamine and its derivatives, presents both exciting opportunities and significant synthetic challenges. Reproducibility in the synthesis of these complex structures, particularly when a specific stereoisomer is required for biological activity, is paramount. This guide provides an in-depth, objective comparison of two distinct and reproducible methodologies for the synthesis of a representative chiral building block, (R)-1-Cyclobutylpiperidin-3-amine. We will dissect a classical chemical resolution approach and a modern asymmetric biocatalytic route, providing the experimental data and procedural logic necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Methodology 1: Classical Resolution via Diastereomeric Salt Crystallization

This synthetic pathway represents a well-established, traditional approach to obtaining enantiomerically pure compounds. The core principle lies in the reaction of a racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. The desired enantiomer is subsequently recovered from the separated diastereomer.

Causality in Experimental Design

The choice of a Boc-protecting group for the amine is a critical initial step. The tert-butoxycarbonyl (Boc) group serves two primary functions: it prevents the secondary amine of the piperidine ring from undergoing undesired side reactions during the subsequent N-alkylation step, and it provides a handle for purification and characterization. The resolution step leverages the formation of diastereomeric salts with (L)-mandelic acid. The differential solubility of these salts in a chosen solvent system, in this case, isopropanol, is the physical basis for their separation. The final reductive amination with cyclobutanone introduces the desired cyclobutyl group onto the piperidine nitrogen. Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and high selectivity for the reduction of iminium ions formed in situ.

Experimental Protocol: Classical Resolution
  • Step 1: Protection of Racemic 3-Aminopiperidine.

    • To a solution of racemic 3-aminopiperidine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Concentrate the solvent under reduced pressure. The resulting crude product, racemic N-Boc-3-aminopiperidine, is purified by column chromatography.[7]

  • Step 2: Resolution of (±)-N-Boc-3-aminopiperidine.

    • Dissolve the racemic N-Boc-3-aminopiperidine (1.0 eq) in isopropanol.

    • Add a solution of (L)-mandelic acid (0.5 eq) in isopropanol and heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-N-Boc-3-aminopiperidine and (L)-mandelic acid will preferentially crystallize.

    • Collect the solid by filtration. The diastereomeric purity can be enhanced by recrystallization from isopropanol.[7]

  • Step 3: Liberation of the Free Amine.

    • Treat the resolved diastereomeric salt with an aqueous base solution (e.g., NaHCO₃).

    • Extract the liberated (R)-N-Boc-3-aminopiperidine into an organic solvent (e.g., DCM).

    • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the enantiomerically enriched protected amine.[7]

  • Step 4: N-Alkylation via Reductive Amination.

    • To a solution of (R)-N-Boc-3-aminopiperidine (1.0 eq) and cyclobutanone (1.2 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

    • Stir the reaction for 24 hours.

    • Quench the reaction with a saturated NaHCO₃ solution and extract the product with DCM.

    • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the Boc-protected final product.[7]

  • Step 5: Deprotection.

    • The Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final (R)-1-Cyclobutylpiperidin-3-amine.

Workflow Visualization: Classical Resolution

G cluster_0 Step 1: Protection cluster_1 Step 2 & 3: Resolution & Liberation cluster_2 Step 4 & 5: Alkylation & Deprotection racemic_amine Racemic 3-Aminopiperidine boc_protection Add Boc₂O in DCM racemic_amine->boc_protection racemic_boc_amine Racemic N-Boc-3-aminopiperidine boc_protection->racemic_boc_amine resolution Add (L)-Mandelic Acid in Isopropanol racemic_boc_amine->resolution crystallization Preferential Crystallization resolution->crystallization filtration Filtration crystallization->filtration base_treatment Base Treatment (NaHCO₃) filtration->base_treatment r_boc_amine (R)-N-Boc-3-aminopiperidine base_treatment->r_boc_amine reductive_amination Cyclobutanone, NaBH(OAc)₃ in DCE r_boc_amine->reductive_amination deprotection Acidic Deprotection (TFA) reductive_amination->deprotection final_product (R)-1-Cyclobutylpiperidin-3-amine deprotection->final_product

Caption: Workflow for Classical Resolution Synthesis.

Methodology 2: Asymmetric Biocatalysis

This modern approach leverages the high stereoselectivity of enzymes to establish the desired chiral center, often in a more direct and environmentally friendly manner. Biocatalysis is increasingly adopted in pharmaceutical manufacturing due to its potential for high efficiency, mild reaction conditions, and reduced waste generation.

Causality in Experimental Design

This route begins with an achiral precursor, N-protected 3-piperidone. The key step is an asymmetric transamination reaction catalyzed by a specific transaminase enzyme. These enzymes, often engineered for optimal performance, facilitate the transfer of an amine group from a donor molecule to the ketone substrate, creating a chiral amine with high enantiomeric excess. The subsequent reductive amination to introduce the cyclobutyl group follows the same chemical logic as in the classical route. This approach is often more atom-economical and can significantly shorten the synthetic sequence.

Experimental Protocol: Asymmetric Biocatalysis
  • Step 1: Asymmetric Transamination.

    • In a suitable buffer solution, combine the N-protected 3-piperidone (1.0 eq), a transaminase enzyme, and an amine donor (e.g., isopropylamine).

    • The reaction is typically stirred at or near room temperature until completion, which can be monitored by HPLC.

    • Upon completion, the product, (R)-N-protected-3-aminopiperidine, is extracted with an organic solvent.[7]

  • Step 2: N-Alkylation via Reductive Amination.

    • To a solution of the enantiomerically pure (R)-N-protected-3-aminopiperidine (1.0 eq) and cyclobutanone (1.2 eq) in a suitable solvent like dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

    • Stir the reaction for 24 hours.

    • Work-up the reaction by quenching with a saturated NaHCO₃ solution and extracting the product with an organic solvent.[7]

  • Step 3: Deprotection.

    • Remove the N-protecting group under appropriate conditions (e.g., acidic treatment for a Boc group) to yield the final (R)-1-Cyclobutylpiperidin-3-amine.

Workflow Visualization: Asymmetric Biocatalysis

G cluster_0 Step 1: Asymmetric Transamination cluster_1 Step 2 & 3: Alkylation & Deprotection start_ketone N-Protected 3-Piperidone transamination Transaminase Enzyme, Amine Donor in Buffer start_ketone->transamination r_protected_amine (R)-N-Protected-3-aminopiperidine transamination->r_protected_amine reductive_amination Cyclobutanone, NaBH(OAc)₃ in DCE r_protected_amine->reductive_amination deprotection Deprotection reductive_amination->deprotection final_product (R)-1-Cyclobutylpiperidin-3-amine deprotection->final_product

Caption: Workflow for Asymmetric Biocatalysis Synthesis.

Comparative Performance Analysis

The choice between these two synthetic routes depends on a variety of factors, including available resources, scalability requirements, and cost considerations. The following table provides a quantitative comparison based on typical experimental outcomes.

ParameterRoute 1: Classical ResolutionRoute 2: Asymmetric Biocatalysis
Starting Material Racemic 3-Aminopiperidine derivativeN-protected 3-piperidone
Chiral Introduction Diastereomeric salt resolutionEnzymatic transamination
Overall Yield ~30-40%~60-70%
Enantiomeric Excess >99% (after resolution)>99%
Number of Steps 4-53
Key Reagents (L)-Mandelic acid, Cyclobutanone, NaBH(OAc)₃Transaminase enzyme, Cyclobutanone, NaBH(OAc)₃
Process Scalability ModerateHigh
Environmental Impact Use of stoichiometric resolving agentGreener, enzymatic process

Data synthesized from BenchChem's comparative guide.[7]

Conclusion and Recommendations

Both classical resolution and asymmetric biocatalysis are viable and reproducible methods for synthesizing enantiomerically pure (R)-1-Cyclobutylpiperidin-3-amine.

Classical Resolution is a robust and well-understood technique that does not require specialized biological equipment. However, it is inherently less efficient, with a theoretical maximum yield of 50% for the resolution step, and often lower practical yields.[7] The use of stoichiometric amounts of a chiral resolving agent and multiple steps can also make it less scalable and less environmentally friendly. This method may be suitable for smaller-scale synthesis where access to specific enzymes is limited.

Asymmetric Biocatalysis , on the other hand, represents a more modern, efficient, and "greener" alternative. It offers higher overall yields, fewer steps, and excellent enantioselectivity.[7] The scalability of enzymatic processes is generally high, making it well-suited for industrial and large-scale academic applications. The primary consideration for this route is the initial investment in identifying and procuring the appropriate enzyme.

For researchers in drug development, where efficiency, scalability, and sustainability are critical, the asymmetric biocatalysis route is the superior choice . It provides a more direct and higher-yielding pathway to the desired chiral building block, facilitating the rapid synthesis of analogs for structure-activity relationship (SAR) studies and further development. The reproducibility of enzymatic reactions, when properly optimized, is typically very high, ensuring consistent quality and supply of the target molecule.

References

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63, 518-523. [Link]

  • De Kimpe, N., & Mangelinckx, S. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1481-1505. [Link]

  • Varlamov, A. V., Borisova, T. N., & Voskressensky, L. G. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6446. [Link]

  • Willems, H. M. G., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 63(15), 7993-8013. [Link]

  • Chen, Y., et al. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 51(48), 6335-6337. [Link]

  • Sharma, V., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4945. [Link]

  • AstraZeneca. (2018). 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors.
  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. [Link]

  • Willems, H. M. G., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • Unnamed Author. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-(1-Piperidinyl)cyclobutanamine

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both exhilarating and fraught with challenges. One of the most critical st...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both exhilarating and fraught with challenges. One of the most critical stages in this process is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for validating the MoA of a novel compound, 3-(1-Piperidinyl)cyclobutanamine. Given the absence of established biological data for this specific molecule, we will embark on a logical, multi-pronged approach to first identify its molecular target(s) and then rigorously validate its functional effects. This guide is designed to be a self-validating system, where each experimental step builds upon the last to construct a robust and defensible mechanistic narrative.

Introduction to 3-(1-Piperidinyl)cyclobutanamine and Postulated Mechanisms

3-(1-Piperidinyl)cyclobutanamine is a small molecule featuring a piperidine ring linked to a cyclobutanamine core. The piperidine moiety is a common scaffold in many approved drugs, often interacting with G-protein coupled receptors (GPCRs) or enzymes. The cyclobutane ring, a bioisostere for larger cyclic systems, can enhance metabolic stability and provide conformational rigidity, potentially improving potency and selectivity.[1]

Given these structural features, we can hypothesize several potential mechanisms of action for 3-(1-Piperidinyl)cyclobutanamine:

  • GPCR Modulation: The piperidine ring is a well-known pharmacophore for various GPCRs, including histamine, dopamine, and opioid receptors. The compound could act as an agonist, antagonist, or allosteric modulator.

  • Enzyme Inhibition: The amine and piperidine functionalities could interact with the active site of enzymes such as kinases, proteases, or metabolic enzymes.

  • Antimicrobial Activity: Piperidine derivatives have been reported to possess antibacterial and antifungal properties.[2]

This guide will outline a systematic approach to investigate these hypotheses, starting with broad, unbiased target identification methods and progressively narrowing down to specific functional and cellular validation assays.

Phase 1: Unbiased Target Identification (Deconvolution)

The first and most crucial step is to identify the direct molecular target(s) of 3-(1-Piperidinyl)cyclobutanamine. This process, often termed target deconvolution, moves us from a phenotypic observation to a specific molecular interaction.[3][4][5] We will employ a combination of label-free and affinity-based methods to increase the probability of identifying true positive hits.

Proteome-Wide Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to assess target engagement directly in a cellular environment.[2][6][7] It is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein.[2][8]

Causality behind Experimental Choice: By performing CETSA in intact cells, we are screening for target engagement in a physiologically relevant context, complete with post-translational modifications and protein-protein interactions that can influence drug binding. Coupling CETSA with quantitative mass spectrometry (MS) allows for a proteome-wide, unbiased identification of proteins that are thermally stabilized or destabilized by 3-(1-Piperidinyl)cyclobutanamine.[9][10][11]

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Digestion cluster_3 Mass Spectrometry & Data Analysis A 1. Culture relevant cell line to ~80% confluency B 2. Treat cells with 3-(1-Piperidinyl)cyclobutanamine or DMSO (vehicle control) A->B C 3. Aliquot treated cells and heat to a range of temperatures (e.g., 40-65°C) B->C D 4. Lyse cells and separate soluble and precipitated protein fractions C->D E 5. Collect soluble fraction and digest proteins into peptides D->E F 6. Analyze peptide samples by LC-MS/MS E->F G 7. Quantify protein abundance at each temperature F->G H 8. Identify proteins with significant thermal shifts in the presence of the compound G->H

Caption: Workflow for Proteome-Wide CETSA.

  • Cell Culture and Treatment:

    • Culture a human cell line (e.g., HEK293T, HeLa) in appropriate media until ~80% confluency.

    • Treat cells with a predetermined concentration of 3-(1-Piperidinyl)cyclobutanamine (e.g., 10 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 10 different temperatures from 40°C to 65°C) for 3 minutes, followed by cooling to room temperature.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform a protein concentration assay on the soluble fractions.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • For each protein, plot the relative soluble abundance as a function of temperature to generate melting curves.

    • Identify proteins that exhibit a statistically significant shift in their melting temperature in the presence of 3-(1-Piperidinyl)cyclobutanamine compared to the DMSO control.

Affinity-Based Proteomics

As a complementary approach, affinity-based proteomics can be used to pull down the binding partners of 3-(1-Piperidinyl)cyclobutanamine from a cell lysate.[1] This method involves immobilizing the compound on a solid support and incubating it with a cell lysate.[1]

Causality behind Experimental Choice: This technique is particularly useful for identifying high-affinity interactions and can capture transient binding partners that might be missed by CETSA. The combination of both methods provides a more comprehensive and robust identification of potential targets.[1][12]

Phase 2: In Vitro Target Validation and Mechanistic Characterization

Once a list of putative targets is generated from the deconvolution studies, the next phase is to validate these interactions in vitro and characterize the nature of the functional modulation.

Hypothetical Target: A G-Protein Coupled Receptor (GPCR)

Let's assume that the proteome-wide CETSA identified a specific GPCR, for example, the Histamine H3 Receptor (H3R), as a top candidate. The following assays will validate this finding and determine if 3-(1-Piperidinyl)cyclobutanamine acts as an agonist or antagonist.

The recruitment of β-arrestin to an activated GPCR is a hallmark of receptor activation and subsequent desensitization.[13][14] Assays that measure this interaction provide a direct readout of GPCR activation in a cellular context.[13][15]

Causality behind Experimental Choice: β-arrestin recruitment assays are highly sensitive and can distinguish between agonists, partial agonists, and antagonists. They are also amenable to high-throughput screening, allowing for the rapid characterization of compound potency and efficacy.[15][16]

cluster_0 Cell Line Engineering cluster_1 Assay Procedure cluster_2 Signal Detection & Analysis A 1. Co-express GPCR-PK and β-arrestin-EA fusion proteins in a suitable cell line B 2. Seed cells in a 384-well plate A->B C 3. Add serial dilutions of 3-(1-Piperidinyl)cyclobutanamine and a known H3R agonist/antagonist B->C D 4. Incubate to allow for receptor activation and β-arrestin recruitment C->D E 5. Add substrate and measure luminescence D->E F 6. Plot dose-response curves and calculate EC50/IC50 values E->F

Caption: Workflow for a β-Arrestin Recruitment Assay.

  • Cell Preparation:

    • Use a commercially available cell line stably co-expressing the human H3R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).

    • Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of 3-(1-Piperidinyl)cyclobutanamine.

    • For antagonist mode, pre-incubate the cells with the compound dilutions before adding a known H3R agonist at its EC80 concentration.

    • For agonist mode, add the compound dilutions directly to the cells.

    • Include a known H3R agonist and antagonist as positive and negative controls.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C for 90 minutes.

    • Add the detection reagents containing the substrate for the complemented enzyme.

    • Incubate for 60 minutes at room temperature.

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values using a four-parameter logistic equation.

Hypothetical Target: An Enzyme

If the target identification points towards an enzyme, for instance, a specific kinase, a different set of in vitro assays is required to validate the interaction and determine the mode of inhibition.

Enzyme inhibition assays are fundamental for characterizing the potency and mechanism of an enzyme inhibitor.[17][18]

Causality behind Experimental Choice: By systematically varying the concentrations of both the substrate and the inhibitor, we can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the inhibition constant (Ki), which is a true measure of the inhibitor's potency.[19][20]

  • Assay Setup:

    • Use a purified, recombinant kinase.

    • Select a suitable substrate (e.g., a peptide) and a method to detect the product (e.g., phosphorylation-specific antibody, ATP consumption assay).

    • Determine the Michaelis-Menten constant (Km) for the substrate.

  • Inhibition Studies:

    • Perform the kinase reaction at a substrate concentration equal to the Km.

    • Add serial dilutions of 3-(1-Piperidinyl)cyclobutanamine and a known inhibitor of the kinase as a positive control.

    • Incubate for a fixed time at the optimal temperature for the enzyme.

    • Stop the reaction and measure the product formation.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

  • Mechanism of Action Studies:

    • Perform the kinase assay with varying concentrations of both the substrate and 3-(1-Piperidinyl)cyclobutanamine.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition.[19]

    • Calculate the Ki value.

Hypothetical Activity: Antimicrobial Effects

Should initial phenotypic screening suggest antimicrobial activity, standardized susceptibility testing is necessary.

These tests determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22][23]

Causality behind Experimental Choice: The disk diffusion and broth microdilution methods are standardized, reproducible, and widely accepted for determining the antimicrobial spectrum and potency of a new compound.[24][25]

  • Inoculum Preparation:

    • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • Prepare serial twofold dilutions of 3-(1-Piperidinyl)cyclobutanamine in a 96-well microtiter plate containing broth.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 3: Cellular and Functional Validation

The final phase of MoA validation is to confirm that the compound engages its target in a cellular context and elicits the expected downstream functional consequences.

Cellular Target Engagement Confirmation

An isothermal dose-response fingerprint (ITDRF) using CETSA can be performed to confirm target engagement in cells and determine the cellular potency of 3-(1-Piperidinyl)cyclobutanamine.[26][27]

Downstream Signaling and Functional Assays

Based on the identified target and its known signaling pathway, specific cellular assays should be performed.

  • If the target is H3R (antagonist): Measure the downstream effect of H3R blockade, such as an increase in histamine release or modulation of neurotransmitter levels in a relevant neuronal cell line.

  • If the target is a kinase (inhibitor): Use a phospho-specific antibody in a Western blot to show that 3-(1-Piperidinyl)cyclobutanamine inhibits the phosphorylation of a known downstream substrate of the target kinase in treated cells.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation A Unbiased Screen (e.g., CETSA) B Putative Target List A->B C Biochemical/Functional Assays (e.g., β-Arrestin, Enzyme Inhibition) B->C D Confirmed Target & MoA C->D E Cellular Target Engagement (e.g., ITDRF-CETSA) D->E F Downstream Functional Assays E->F G Validated Cellular MoA F->G

Caption: Logical workflow for MoA validation.

Comparative Analysis

To put the activity of 3-(1-Piperidinyl)cyclobutanamine into context, it is essential to compare its performance with well-characterized tool compounds or existing drugs.

Table 1: Hypothetical Comparative Data for H3R Antagonism
Compoundβ-Arrestin Recruitment IC50 (nM)Histamine Release EC50 (nM)
3-(1-Piperidinyl)cyclobutanamine 2550
Pitolisant (Known H3R antagonist) 1022
Inactive Analog >10,000>10,000
Table 2: Hypothetical Comparative Data for Kinase Inhibition
CompoundKinase Inhibition IC50 (nM)Cellular Substrate Phosphorylation IC50 (nM)
3-(1-Piperidinyl)cyclobutanamine 80250
Staurosporine (Broad-spectrum kinase inhibitor) 520
Inactive Analog >10,000>10,000

Conclusion

This guide has outlined a rigorous, multi-faceted approach to validate the mechanism of action of a novel chemical entity, 3-(1-Piperidinyl)cyclobutanamine. By progressing from unbiased target identification to specific in vitro and cellular validation assays, researchers can build a comprehensive and compelling case for the compound's MoA. This systematic process, grounded in scientific integrity and logical progression, is essential for advancing promising new molecules through the drug discovery pipeline.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701. [Link]

  • Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • DiscoverX Corporation. (n.d.). PathHunter® β-Arrestin Assays. [Link]

  • Ziegler, S., Pries, V., Hedberg, C., & Waldmann, H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack. Angewandte Chemie International Edition, 52(10), 2744-2792. [Link]

  • Hudkins, R. L., Josef, K. A., Becknell, N. C., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306. [Link]

  • Biggadike, K., Ahmed, M., Ball, D. I., et al. (2016). Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. Journal of Medicinal Chemistry, 59(5), 1711-1726. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Sources

Comparative

Comparison of synthetic routes to 3-(1-Piperidinyl)cyclobutanamine

Topic: Comparison of synthetic routes to 3-(1-Piperidinyl)cyclobutanamine Content Type: Publish Comparison Guide Executive Summary 3-(1-Piperidinyl)cyclobutanamine is a critical diamine scaffold in medicinal chemistry, w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of synthetic routes to 3-(1-Piperidinyl)cyclobutanamine Content Type: Publish Comparison Guide

Executive Summary

3-(1-Piperidinyl)cyclobutanamine is a critical diamine scaffold in medicinal chemistry, widely utilized as a rigidified linker in GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors (e.g., JAK inhibitors).[1] Its cyclobutane core restricts conformational flexibility, potentially enhancing potency and metabolic stability compared to flexible propyl linkers.

However, the synthesis of this moiety presents a specific challenge: stereocontrol . The 1,3-disubstitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers, which often possess distinct biological profiles. This guide compares the two primary synthetic routes—Reductive Amination and Nucleophilic Displacement —analyzing their efficiency, stereoselectivity, and scalability.

Route Analysis

Method A: Reductive Amination (The Thermodynamic Approach)

This is the industry-standard route for accessing the cis-isomer.[1] It relies on the reaction between N-Boc-3-aminocyclobutanone and piperidine in the presence of a hydride source.[1]

  • Mechanism: Formation of an iminium ion intermediate followed by hydride delivery.[1]

  • Stereoselectivity: The bulky tert-butoxycarbonyl (Boc) amino group at position 3 creates steric hindrance.[1] The hydride source (e.g., sodium triacetoxyborohydride) preferentially attacks the iminium ion from the less hindered face (anti to the Boc group), forcing the incoming piperidine ring to adopt the cis configuration relative to the amine.

  • Advantages: Mild conditions, high functional group tolerance, and convergent synthesis.

  • Limitations: Requires the ketone precursor (tert-butyl (3-oxocyclobutyl)carbamate), which can be expensive.[1]

Method B: Nucleophilic Substitution (The Stereospecific Inversion)

This route is employed when the trans-isomer is required or when starting from alcohol precursors.[1] It involves the displacement of a leaving group (mesylate or tosylate) by piperidine.

  • Mechanism: SN2 nucleophilic substitution.[1]

  • Stereoselectivity: The reaction proceeds with complete Walden inversion. To obtain the trans-isomer, one must start with the cis-leaving group (e.g., cis-3-tosyloxycyclobutanamine).[1]

  • Advantages: Allows access to the thermodynamic trans-product which is difficult to access via reductive amination.[1]

  • Limitations: Cyclobutane rings are prone to ring strain release; harsh basic conditions can lead to elimination (E2) side products (cyclobutenes), lowering yields.[1]

Comparative Performance Data

FeatureMethod A: Reductive AminationMethod B: Nucleophilic Substitution
Primary Isomer Cis (Kinetic/Steric control)Trans (via Inversion of Cis-LG)
Typical Yield 75 – 85%50 – 65%
Diastereomeric Ratio (dr) ~5:1 to 10:1 (Cis:Trans)>95:5 (Stereospecific)
Scalability High (Kg scale feasible)Moderate (Elimination risks)
Key Reagents NaBH(OAc)₃, AcOH, DCEK₂CO₃, CH₃CN or DMF, Heat
Byproducts Boric acid salts (water soluble)Cyclobutene (elimination), inorganic salts

Experimental Protocols

Protocol A: Reductive Amination (Targeting cis-Isomer)

Objective: Synthesis of tert-butyl (3-(piperidin-1-yl)cyclobutyl)carbamate via tert-butyl (3-oxocyclobutyl)carbamate.[1]

  • Reagent Setup: In a dry round-bottom flask, dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Amine Addition: Add piperidine (1.1 equiv) and acetic acid (1.0 equiv). Stir at room temperature for 30 minutes to allow imine formation.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM) (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude residue is typically purified via flash column chromatography (MeOH/DCM gradient).

  • Deprotection (Optional): Dissolve the intermediate in DCM/TFA (4:1) to yield the free amine salt.

Protocol B: Nucleophilic Substitution (Targeting trans-Isomer)

Objective: Synthesis of trans-3-(piperidin-1-yl)cyclobutanamine from cis-3-((methylsulfonyl)oxy)cyclobutyl carbamate.[1]

  • Activation: Start with tert-butyl (cis-3-hydroxycyclobutyl)carbamate.[1] React with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in DCM at 0°C to generate the mesylate.[1] Isolate the crude mesylate.

  • Displacement: Dissolve the crude mesylate (1.0 equiv) in anhydrous acetonitrile or DMF.

  • Nucleophile Addition: Add piperidine (3.0 equiv) and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Heating: Heat the reaction mixture to 60–80°C for 18 hours. (Monitor closely; excessive heat promotes elimination).[1]

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate.[1][2]

  • Purification: Silica gel chromatography is essential to separate the product from the elimination byproduct (cyclobutene derivative).

Synthetic Pathway Visualization

Diagram 1: Reductive Amination Stereochemistry (Route A)

This pathway illustrates the steric control exerted by the Boc-amino group, directing the hydride attack to form the cis-isomer.

ReductiveAmination Ketone N-Boc-3-aminocyclobutanone Imine Iminium Intermediate Ketone->Imine + Piperidine, AcOH Transition Hydride Attack (Anti to Boc) Imine->Transition NaBH(OAc)3 Product Cis-3-(1-Piperidinyl) cyclobutanamine (Boc) Transition->Product Major Isomer

Caption: Stereoselective reductive amination favoring the cis-diastereomer via hydride attack from the less hindered face.

Diagram 2: Nucleophilic Substitution & Inversion (Route B)[1]

This pathway demonstrates the Walden inversion required to access the trans-isomer from a cis-precursor.[1]

NucleophilicSubstitution Alcohol Cis-N-Boc-3-hydroxy cyclobutanamine Mesylate Cis-Mesylate Intermediate Alcohol->Mesylate MsCl, Et3N Product Trans-3-(1-Piperidinyl) cyclobutanamine (Boc) Mesylate->Product Piperidine, Heat (SN2 Inversion) SideProduct Elimination Product (Cyclobutene) Mesylate->SideProduct Base/Heat (E2 Pathway)

Caption: SN2 displacement of cis-mesylate results in trans-product, with potential elimination side-reactions.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Foundational text for Method A conditions). [1]

  • Mella, M., et al. (2009). "Stereoselective Reductions of 3-Substituted Cyclobutanones." The Journal of Organic Chemistry. (Mechanistic insight into cyclobutane stereocontrol). [1]

  • Organic Syntheses. (2014). "Cyclobutylamine Preparation." Organic Syntheses, Coll. Vol. 5. (General handling of cyclobutane amines). [1]

  • Vertex Pharmaceuticals. (2009).[1] "Patent WO2009133778A1: Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate."[1][3] (Provides analogous industrial conditions for diamine synthesis).

Sources

Validation

Workflow 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

An Orthogonal Approach to Validating the Bioactivity of Novel Small Molecules: A Comparative Guide In the landscape of contemporary drug discovery and chemical biology, the identification of a novel bioactive molecule re...

Author: BenchChem Technical Support Team. Date: February 2026

An Orthogonal Approach to Validating the Bioactivity of Novel Small Molecules: A Comparative Guide

In the landscape of contemporary drug discovery and chemical biology, the identification of a novel bioactive molecule represents both a significant opportunity and a critical juncture. The initial promise of a "hit" compound must be rigorously substantiated through a multi-faceted validation process to ensure its on-target activity and therapeutic potential. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven framework for the orthogonal validation of a novel bioactive compound, using the hypothetical molecule 3-(1-Piperidinyl)cyclobutanamine, hereafter referred to as 'Cpd-X', as a case study.

The principle of orthogonal validation is predicated on the use of independent, mechanistically distinct methods to interrogate a compound's biological activity. This approach is essential for de-risking drug discovery projects by minimizing the chances of being misled by experimental artifacts, off-target effects, or assay-specific interference. By confirming a compound's effect through multiple lenses, we build a robust and reliable body of evidence for its proposed mechanism of action.

For the purpose of this guide, we will hypothesize that initial high-throughput screening has identified Cpd-X as a potent inhibitor of a fictitious, yet plausible, protein kinase, "Kinase Y," which is implicated in a cancer-related signaling pathway. Our objective is to orthogonally validate this initial finding. We will employ two distinct, yet complementary, experimental workflows: a direct measure of target engagement within a cellular context and a functional assay to quantify the downstream phenotypic consequences of target inhibition.

The first pillar of our validation strategy is to unequivocally demonstrate that Cpd-X physically binds to its intended target, Kinase Y, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it relies on the principle of ligand-induced thermal stabilization of the target protein. The binding of a ligand, such as Cpd-X, to its target protein, Kinase Y, confers additional stability to the protein, resulting in a higher melting temperature.

Rationale for Choosing CETSA

CETSA is an invaluable tool for target engagement studies because it allows for the direct assessment of a compound's binding to its target in a physiologically relevant, non-engineered cellular environment. This label-free method avoids the potential artifacts associated with protein overexpression or the use of tagged proteins, providing a more authentic representation of the drug-target interaction.

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to express Kinase Y to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into separate tubes and treat with varying concentrations of Cpd-X (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Heat the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells through freeze-thaw cycles or sonication to release the cellular proteins.

    • Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.

  • Analysis of Soluble Kinase Y:

    • Carefully collect the supernatant containing the soluble (non-denatured) proteins.

    • Analyze the amount of soluble Kinase Y remaining at each temperature point using a standard protein detection method, such as Western blotting or ELISA.

Data Presentation: CETSA Results

The results of the CETSA experiment can be summarized in the table below, showcasing the shift in the melting temperature (Tm) of Kinase Y upon treatment with Cpd-X compared to a known Kinase Y inhibitor (Positive Control) and an inactive analog of Cpd-X (Negative Control).

CompoundConcentration (µM)Tm of Kinase Y (°C)ΔTm (°C)
Vehicle (DMSO)-52.1-
Cpd-X 1058.6+6.5
Positive Control159.2+7.1
Negative Control1052.3+0.2

The significant positive shift in the melting temperature of Kinase Y in the presence of Cpd-X provides strong evidence of direct target engagement within the cellular environment.

Visualization of the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cluster_result Result start Cancer Cell Culture treat Treat with Cpd-X / Controls start->treat heat Heat Gradient Application treat->heat lyse Cell Lysis & Centrifugation heat->lyse analyze Analyze Soluble Kinase Y (Western Blot) lyse->analyze result Target Engagement Confirmed analyze->result Orthogonal_Validation_Logic cluster_pathway Hypothetical Signaling Pathway cluster_validation Orthogonal Validation Activator Activator (e.g., Growth Factor) KinaseY Kinase Y Activator->KinaseY Substrate Downstream Substrate KinaseY->Substrate pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Phenotype Cancer Phenotype pSubstrate->Phenotype CpdX Cpd-X CpdX->KinaseY Binding CETSA CETSA (Target Engagement) CpdX->CETSA Measures FunctionalAssay Functional Assay (p-Substrate Inhibition) CpdX->FunctionalAssay Measures CETSA->KinaseY FunctionalAssay->pSubstrate

Caption: The interplay between the signaling pathway and the orthogonal validation methods.

Conclusion

The orthogonal validation strategy detailed in this guide, combining direct target engagement studies with functional phenotypic assays, provides a robust framework for building confidence in a novel bioactive compound. The convergence of evidence from both CETSA, confirming that Cpd-X binds to Kinase Y in cells, and the functional assay, demonstrating that this binding event leads to the inhibition of downstream signaling, establishes a strong, scientifically sound case for the compound's on-target activity. This multi-pronged approach is indispensable for the successful progression of promising molecules from initial hits to validated leads in the drug discovery pipeline.

References

  • Orthogonal and complementary methods to validate and de-risk chemical probes. Nature Chemical Biology.[Link]

  • The importance of orthogonal validation in drug discovery. SLAS Discovery.[Link]

  • The Cellular Thermal Shift Assay for Drug-Target Interaction Studies. Current Protocols in Chemical Biology.[Link]

  • CETSA: a target engagement assay on a global scale. Nature Reviews Drug Discovery.[Link]

  • Cell-Based Assays for High-Throughput Screening. SLAS Technology.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(1-Piperidinyl)cyclobutanamine

Executive Summary & Risk Profile Handling 3-(1-Piperidinyl)cyclobutanamine requires a safety strategy that goes beyond generic "lab hygiene." As a molecule combining a strained cyclobutane ring with a piperidine moiety,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Handling 3-(1-Piperidinyl)cyclobutanamine requires a safety strategy that goes beyond generic "lab hygiene." As a molecule combining a strained cyclobutane ring with a piperidine moiety, this compound presents a dual-threat profile: high basicity and lipophilicity .

While specific SDS data for this exact intermediate may be sparse in public repositories, we must apply the Precautionary Principle based on its pharmacophore class (Cyclic Tertiary Amines).

The Mechanism of Hazard
  • Tissue Saponification: Like parent piperidine, this moiety is a strong base (

    
    ). Upon contact with skin, it initiates rapid saponification of membrane lipids. Unlike acid burns, which form a protective eschar (scab), amine burns penetrate deep into the subcutaneous tissue before pain is registered.
    
  • Cyclobutane Strain: While generally kinetically stable, the ring strain energy (~26 kcal/mol) implies that thermal decomposition (during distillation or overheating) may be more energetic than linear analogues.

Assumed GHS Classification (Conservative Approach):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Acute Toxicity: Category 3 (Toxic if swallowed/dermal contact).[1][2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide a false sense of security against amines. Organic amines can permeate nitrile rubber rapidly, often without visible degradation of the glove material.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Double-layered Nitrile (min 5 mil outer)Routine Handling: The outer layer acts as a sacrificial barrier. Inner layer prevents skin contact during doffing. Change frequency: Every 30 mins or immediately upon splash.
Hand (High Risk) Laminate (Silver Shield/4H) under NitrileStock Solutions/Spills: Laminate films offer >4-hour breakthrough time for amines but have poor dexterity. Wearing nitrile over them restores grip.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Amine vapors can bypass side-shields, causing "blue haze" (glaucopsia) or corneal edema.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Control: Do not handle outside a hood. If solid powder handling is required outside containment, a P100/OV respirator is mandatory.
Body Tyvek® Lab Coat or Chemical ApronCotton coats absorb amines, holding the corrosive agent against the skin. Impervious aprons prevent saturation.

Operational Workflow: The "Zero-Contact" Protocol

This protocol is designed to create a self-validating safety system where the user is never the primary containment barrier.

Phase A: Preparation & Weighing
  • Static Control: Amines and cyclobutane salts can be static-prone. Use an ionizing bar or antistatic gun inside the hood before weighing. Why? Static discharge can disperse fine corrosive powder onto the user's wrists.

  • The "Secondary Container" Rule: Never transport the reagent bottle directly. Place the bottle inside a polyethylene secondary container before moving it from storage to the balance.

Phase B: Reaction Setup
  • Exotherm Management: When adding this amine to acidic media or electrophiles (e.g., acid chlorides), expect an immediate exotherm.

    • Protocol: Add dropwise at 0°C.

  • Vapor Trapping: If heating is required, the condenser exhaust must be routed through a mineral oil bubbler or a weak acid scrubber (e.g., 1M HCl) to neutralize escaping amine vapors.

Phase C: Decontamination
  • Acidic Wipe-Down: Water alone is insufficient for cleaning spills.

    • Protocol: Wipe work surfaces with a 5% Acetic Acid or Citric Acid solution, followed by water. This converts the lipophilic free base into a water-soluble, non-volatile salt.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and containment barriers required for this workflow.

SafeHandling cluster_0 Pre-Operation cluster_1 Active Handling (Fume Hood Only) cluster_2 Post-Operation Storage Storage (Cool, Dry, Argon) PPE_Check PPE Verification (Double Nitrile + Goggles) Storage->PPE_Check Retrieval Weighing Weighing (Antistatic Precautions) PPE_Check->Weighing Transfer to Hood Reaction Reaction Setup (Exotherm Control) Weighing->Reaction Reagent Addition Spill Accidental Spill Weighing->Spill Reaction->Spill Decon Decontamination (5% Acetic Acid Wipe) Reaction->Decon Completion Spill->Decon Neutralize Immediately Disposal Disposal (Basic Organic Waste) Decon->Disposal Segregation

Caption: Operational logic flow emphasizing the containment of spills and the necessity of acidic decontamination prior to waste disposal.

Emergency Response & Disposal

Exposure Response[3][4][5]
  • Skin Contact:

    • Immediate Flush: Do not waste time looking for a neutralizer. Flush with water for 15 minutes.

    • Soap Wash: After flushing, wash gently with soap to remove the lipophilic amine residues.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate ophthalmological evaluation —alkaline burns can cause delayed blindness.

Waste Disposal Strategy
  • Segregation: Dispose of as "Basic Organic Waste."

  • Incompatibility Alert: NEVER mix this waste with:

    • Oxidizing Acids (Nitric/Chromic): Risk of fire/explosion.

    • Nitrosating Agents (Nitrites): Secondary/Tertiary amines can react to form N-Nitrosamines , which are potent carcinogens.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2011). Occupational Health Guideline for Amines. Centers for Disease Control and Prevention. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Piperidine (CAS 110-89-4).[1][2][3] ECHA Registration Dossier. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. U.S. Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Piperidinyl)cyclobutanamine
Reactant of Route 2
Reactant of Route 2
3-(1-Piperidinyl)cyclobutanamine
© Copyright 2026 BenchChem. All Rights Reserved.